L803-mts
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H110N15O20P |
|---|---|
Molecular Weight |
1464.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H110N15O20P/c1-4-5-6-7-8-9-10-11-12-13-14-28-53(83)70-39-54(84)73-43(22-15-16-33-67)58(89)74-45(30-32-55(85)86)57(88)71-41(2)62(93)80-37-20-26-50(80)65(96)78-35-18-24-48(78)60(91)72-42(3)63(94)81-38-21-27-51(81)66(97)79-36-19-25-49(79)61(92)75-44(29-31-52(68)82)59(90)76-46(40-101-102(98,99)100)64(95)77-34-17-23-47(77)56(69)87/h41-51H,4-40,67H2,1-3H3,(H2,68,82)(H2,69,87)(H,70,83)(H,71,88)(H,72,91)(H,73,84)(H,74,89)(H,75,92)(H,76,90)(H,85,86)(H2,98,99,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
JLHWBVQBEGDSEZ-LFOOZZFTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N5CCC[C@H]5C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)N5CCCC5C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of L803-mts: A Substrate-Competitive Inhibitor of Glycogen Synthase Kinase-3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
L803-mts is a potent and selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It functions through a substrate-competitive mechanism, distinguishing it from many ATP-competitive kinase inhibitors.[2] By mimicking a phosphorylated substrate, this compound occupies the substrate-binding site of GSK-3, leading to the modulation of key cellular signaling pathways. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on critical signaling cascades, and detailed protocols from seminal studies.
Core Mechanism of Action: Substrate-Competitive Inhibition
This compound is a synthetic 11-residue phosphopeptide derived from the GSK-3 substrate, Heat Shock Factor-1 (HSF-1).[1] Its design is based on the unique requirement of GSK-3 for a pre-phosphorylated substrate, often in the consensus motif S/TxxxS/T(p). This "priming" phosphorylation creates a binding site for the substrate within the catalytic domain of GSK-3. This compound leverages this by incorporating a phosphorylated serine residue, allowing it to effectively compete with endogenous substrates for binding to the kinase.[1]
The specificity of this compound for GSK-3 is notable, with studies showing no significant inhibition of other kinases such as PKC, PKB, or cdc2.[3][4] This selectivity is attributed to its unique mode of inhibition that targets the substrate-binding pocket rather than the highly conserved ATP-binding site.
Molecular Interaction with GSK-3β:
Computational docking and mutagenesis studies have elucidated the key interactions between this compound and GSK-3β. The binding is primarily mediated by two regions on the kinase:
-
The Phosphate-Binding Pocket: Comprised of three key basic residues, Arginine 96 (Arg96), Arginine 180 (Arg180), and Lysine 205 (Lys205), this pocket accommodates the phosphorylated serine of this compound.
-
The Substrate-Binding Loop: this compound interacts with a cavity bordered by Glutamine 89 (Gln89) and Asparagine 95 (Asn95), with Phenylalanine 93 (Phe93) being a critical residue for this interaction.[1] It also interacts with a hydrophobic surface away from the ATP-binding site.[1]
Interestingly, the binding site for this compound is not identical to that of a natural substrate. While both interact with the phosphate-binding pocket, the substrate primarily engages with the cavity bordered by Gln89 and Asn95, whereas this compound has a more significant interaction with Phe93 and the aforementioned hydrophobic patch.[1]
Modulation of Key Signaling Pathways
The inhibition of GSK-3 by this compound has profound effects on downstream signaling pathways, with significant implications for various disease models.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of target genes.
This mechanism is central to the observed anti-depressive-like effects of this compound, where increased β-catenin levels in the hippocampus have been documented.[5]
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 3. gskure.com [gskure.com]
- 4. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
L803-mts as a Substrate-Competitive Inhibitor of GSK-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and cell fate. Its dysregulation is associated with various pathologies such as Alzheimer's disease, type 2 diabetes, and mood disorders, making it a critical target for therapeutic intervention. L803-mts, a myristoylated phosphopeptide derived from heat shock factor-1 (HSF-1), has emerged as a highly selective, substrate-competitive inhibitor of GSK-3. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its characterization and application.
Introduction
This compound is a cell-permeable peptide inhibitor designed to specifically target the substrate-binding site of GSK-3, offering a more selective mode of inhibition compared to traditional ATP-competitive inhibitors.[1] Its design is based on the consensus substrate recognition sequence for GSK-3, which typically requires a "priming" phosphorylation event on the substrate. By mimicking a pre-phosphorylated substrate, this compound effectively blocks the active site from engaging with endogenous substrates.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound interacts with the substrate-binding pocket of GSK-3. This interaction is mediated by key residues within the GSK-3 active site. Specifically, the phosphate group on the this compound peptide interacts with a phosphate-binding pocket on GSK-3, while other residues of the peptide engage with adjacent hydrophobic and charged regions, including the critical Phe93 residue. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various studies.
| Parameter | Value | Reference |
| IC50 | 40 μM | [3] |
| Table 1: In Vitro Inhibitory Activity of this compound against GSK-3. |
| Study | Model | Treatment | Key Findings | Reference |
| Kaidanovich-Beilin et al., 2004 | Mouse Hippocampus | In vivo administration | 20-50% increase in β-catenin levels | [4] |
| Avrahami et al., 2013 | 5XFAD Mouse Model of Alzheimer's | Nasal administration | 75% reduction in Aβ plaque load | [2][5] |
| Avrahami et al., 2013 | 5XFAD Mouse Model of Alzheimer's | Nasal administration | Improved cognitive performance in contextual fear conditioning test | [2][5] |
| Kaidanovich-Beilin & Eldar-Finkelman, 2006 | ob/ob Mice | Daily intraperitoneal injection (400 nmol) for 3 weeks | 50% suppression of hepatic PEPCK mRNA levels; 50% increase in hepatic glycogen content; 20% increase in skeletal muscle glycogen content | [1] |
| Table 2: In Vivo Efficacy of this compound in Disease Models. |
Signaling Pathways
Wnt/β-catenin Signaling
GSK-3 is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated gene transcription.
Insulin Signaling and mTOR Pathway
GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This relieves the GSK-3-mediated inhibition of glycogen synthase, promoting glycogen synthesis. This compound can mimic this effect by directly inhibiting GSK-3.[6] Furthermore, studies have shown that this compound can restore the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and autophagy, in the context of Alzheimer's disease models.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro GSK-3 Kinase Assay
This protocol is a representative method for determining the inhibitory activity of this compound on GSK-3.
Objective: To measure the IC50 value of this compound for GSK-3.
Materials:
-
Recombinant active GSK-3β
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSK-3β enzyme, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Western Blotting for β-catenin
This protocol describes the detection of β-catenin levels in cell or tissue lysates following treatment with this compound.
Objective: To determine if this compound treatment leads to an increase in β-catenin protein levels.
Materials:
-
Cell or tissue lysates from control and this compound treated samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer and determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in β-catenin levels.
Contextual Fear Conditioning
This protocol is a representative method for assessing learning and memory in mouse models treated with this compound.
Objective: To evaluate the effect of this compound on cognitive function.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild foot shock)
-
Sound-attenuating isolation cubicle
-
Video camera and recording software
-
Mice (control and this compound treated)
Procedure: Day 1: Training
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.
-
Return the mouse to its home cage.
Day 2: Contextual Test
-
Place the mouse back into the same conditioning chamber (the context) without presenting the CS or US.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Analyze the video recording to quantify the amount of time the mouse spends "freezing" (immobility except for respiration), which is a measure of fear-associated memory of the context.
Day 3: Cued Test (Optional)
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (the tone) without the US.
-
Measure the freezing behavior in response to the cue.
Conclusion
This compound represents a valuable research tool and a promising therapeutic lead due to its specific, substrate-competitive inhibition of GSK-3. Its demonstrated efficacy in preclinical models of several major diseases highlights the potential of targeting the substrate-binding site of kinases for drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of GSK-3 inhibition. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound and similar substrate-competitive inhibitors is warranted to advance these promising compounds towards clinical applications.
References
- 1. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. gskure.com [gskure.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L803-mts in Wnt Signaling Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of diseases, notably cancer. A key negative regulator of the Wnt pathway is Glycogen Synthase Kinase-3 (GSK-3), which facilitates the degradation of the central signaling molecule, β-catenin. L803-mts, a myristoylated peptide, has emerged as a selective, substrate-competitive inhibitor of GSK-3. By inhibiting GSK-3, this compound stabilizes β-catenin, leading to the activation of Wnt target gene transcription. This technical guide provides an in-depth overview of L-803-mts, its mechanism of action within the Wnt pathway, and detailed experimental protocols for its application in research and drug development.
Introduction to the Wnt Signaling Pathway and GSK-3
The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal (the "off-state"), a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon Wnt binding (the "on-state"), the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes involved in cell proliferation and survival.
GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in this regulatory process. Its inhibition is a key therapeutic strategy for activating Wnt signaling in various disease models.
This compound: A Selective GSK-3 Inhibitor
This compound is a cell-permeable, myristoylated peptide designed as a selective and substrate-competitive inhibitor of GSK-3[1][2]. The myristoylation enhances its cell membrane permeability.
Mechanism of Action: this compound competes with endogenous substrates for the binding site on GSK-3, thereby preventing the phosphorylation of downstream targets like β-catenin. This inhibition leads to the stabilization and accumulation of β-catenin, effectively mimicking the activation of the Wnt signaling pathway.
Quantitative Data for this compound
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 for GSK-3 | 40 µM | In vitro kinase assay | [1] |
| In Vivo Effect on β-catenin Levels (Mouse Hippocampus) | % Increase vs. Control | Time Point | Reference |
| This compound (intracerebroventricular injection) | 20% | 1 hour | [2] |
| 30% | 3 hours | [2] | |
| 50% | 12 hours | [2] |
Experimental Protocols
In Vitro β-catenin Accumulation Assay (Western Blot)
This protocol describes the detection of β-catenin stabilization in cell culture following treatment with this compound.
Materials:
-
Cell line of interest (e.g., PC-3, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in an appropriate solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Lysis and Measurement: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Male nude mice (e.g., athymic nu/nu)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Cell Preparation: Culture PC-3 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., ~30 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 1.0 mM/injection, intraperitoneally) or vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry for proliferation markers like Ki-67).
Visualizations
Signaling Pathways and Experimental Workflows
References
L803-mts: A Substrate-Competitive Inhibitor of GSK-3 and its Impact on Tau Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its significant effects on the phosphorylation of the microtubule-associated protein tau. Hyperphosphorylation of tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This compound has emerged as a promising therapeutic candidate due to its specific mechanism of action and its demonstrated efficacy in preclinical models.
Introduction to this compound and its Target: GSK-3
This compound is a novel substrate-competitive inhibitor of GSK-3.[1] Unlike ATP-competitive inhibitors that target the ATP-binding pocket of the kinase, this compound interacts with the substrate-binding site of GSK-3.[1] This mode of inhibition offers a higher degree of selectivity and potentially a more favorable side-effect profile. Specifically, this compound interacts with the phosphate binding pocket and a hydrophobic surface of GSK-3, distinct from the cavity where the substrate binds.[1]
GSK-3 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[2] In the context of neurodegeneration, GSK-3 is a primary kinase responsible for the phosphorylation of tau.[3][4][5][6][7] Hyperactivity of GSK-3 leads to the abnormal hyperphosphorylation of tau, causing it to detach from microtubules, leading to microtubule destabilization and the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[3][4][8]
Effects of this compound on Tau Phosphorylation and Related Pathology
This compound has demonstrated significant therapeutic potential in preclinical studies by mitigating tau-related pathology. Treatment with this compound has been shown to reduce tau phosphorylation in neuronal cell cultures.[1] In animal models of Alzheimer's disease, such as the 5XFAD mouse model, nasal administration of this compound has been shown to reduce β-amyloid plaque loads and ameliorate cognitive deficits.[2][9] While the direct effect on tau phosphorylation in these specific in vivo studies with this compound is a primary mechanism, the reduction in overall pathology is a key outcome.
The inhibition of GSK-3 by this compound is central to its effect on tau. GSK-3 phosphorylates tau at numerous sites, and inhibiting its activity directly reduces the level of phosphorylated tau.[3][6] This reduction in hyperphosphorylated tau can prevent its aggregation into paired helical filaments and subsequent NFT formation.[4]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies involving this compound and its impact on markers of neurodegeneration.
| Model System | Treatment | Key Finding | Quantitative Result | Reference |
| 5XFAD Mice | This compound (nasal administration) | Reduction in Aβ plaque load | 84 ± 20% reduction | [9] |
| 5XFAD Mice | This compound (nasal administration) | Improvement in cognitive function (Contextual Fear Conditioning) | Significant increase in freezing time | [9] |
| ob/ob Mice | This compound (400 nmol, i.p., 3 weeks) | Reduction in hepatic PEPCK mRNA levels | 50% suppression | [10] |
| ob/ob Mice | This compound (400 nmol, i.p., 3 weeks) | Increase in hepatic glycogen content | 50% increase | [10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in inhibiting GSK-3-mediated tau hyperphosphorylation.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following provides a general framework for key experiments based on published methodologies.
In Vitro Kinase Assay for GSK-3 Inhibition
-
Objective: To determine the inhibitory activity of this compound on GSK-3β.
-
Materials: Recombinant human GSK-3β, a phosphate-containing peptide substrate (e.g., a pre-phosphorylated peptide), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add GSK-3β, the substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.
-
Calculate the IC50 value for this compound.
-
Western Blot Analysis of Tau Phosphorylation in Cell Culture
-
Objective: To assess the effect of this compound on tau phosphorylation in a cellular context.
-
Materials: Neuronal cell line (e.g., SH-SY5Y) or primary neurons, cell culture medium, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-tau at specific epitopes like Ser396/404 (PHF-1), anti-total tau, anti-GSK-3β, anti-pGSK-3β Ser9), and secondary antibodies.
-
Procedure:
-
Culture cells to a desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated tau levels to total tau.
-
In Vivo Efficacy Study in a Tauopathy Mouse Model
-
Objective: To evaluate the therapeutic effects of this compound on tau pathology and cognitive function in a relevant animal model.
-
Materials: Transgenic mouse model of tauopathy (e.g., 5XFAD), this compound formulated for in vivo administration (e.g., nasal spray), behavioral testing apparatus (e.g., Morris water maze), and materials for tissue processing and analysis.
-
Procedure:
-
Acclimate animals to the housing and handling conditions.
-
Administer this compound or vehicle to the mice according to a predetermined dosing schedule and route (e.g., daily nasal administration for several weeks).
-
Conduct behavioral tests to assess cognitive function before, during, and after the treatment period.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Process the brain tissue for biochemical analysis (Western blot, ELISA for Aβ and tau levels) and immunohistochemistry (staining for plaques and tangles).
-
Analyze the data to determine the effect of this compound on pathological and behavioral endpoints.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for tauopathies. Its unique substrate-competitive mechanism of GSK-3 inhibition offers a promising approach to reducing tau hyperphosphorylation and its downstream pathological consequences. The preclinical data strongly support its potential as a disease-modifying agent for Alzheimer's disease and related neurodegenerative disorders. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in human patients.
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease [mdpi.com]
- 7. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Cell: A Technical Guide to the Permeability of L803-mts
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a potent and selective cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its ability to traverse the cell membrane is a critical feature that enables its therapeutic potential in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. This technical guide provides an in-depth analysis of the cell permeability of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Concept: Myristoylation-Mediated Cell Entry
The cell permeability of this compound is conferred by the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to its N-terminal glycine residue. This process, known as myristoylation, increases the hydrophobicity of the peptide, allowing it to interact with and penetrate the lipid bilayer of the cell membrane. This modification is crucial for its biological activity as it facilitates the delivery of the peptide to its intracellular target, GSK-3.
Quantitative Data Summary
While specific kinetic data on the cell permeability of this compound, such as uptake rates and intracellular concentration dynamics, are not extensively published, the available literature provides key quantitative parameters related to its biological activity, which is a direct consequence of its cellular uptake.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for GSK-3 Inhibition | 40 µM | In vitro kinase assay | [1] |
| Effective Concentration for In Vivo Antidepressive-like Activity | Intracerebroventricular injection | Mouse model | [1] |
| Concentration for In Vitro Neuroprotection | Not specified | Neuron cultured cells | [2] |
| In Vivo Dosage for Improved Glucose Homeostasis | 400 nmol, i.p. daily for 3 weeks | ob/ob mice | [3] |
| In Vivo Dosage for Reduced Aβ Pathology | Nasal administration | 5XFAD mice | [4] |
| Concentration for Increased Glycogen Synthase Activity | Not specified | HEK293 cells | [5] |
Signaling Pathways Involving this compound
This compound, by inhibiting GSK-3, modulates several critical intracellular signaling pathways. The primary target, GSK-3, is a key regulator in pathways such as Wnt/β-catenin and mTOR signaling.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
Caption: Wnt signaling pathway modulation by this compound.
mTOR Signaling Pathway
GSK-3 can negatively regulate the mTOR signaling pathway. By inhibiting GSK-3, this compound can lead to the activation of mTOR, a central regulator of cell growth, proliferation, and survival.
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gskure.com [gskure.com]
- 4. researchgate.net [researchgate.net]
- 5. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
L803-mts: A Researcher's Guide to a Substrate-Competitive GSK-3 Inhibitor in Neurobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, particularly in the nervous system. Its dysregulation has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, mood disorders, and neurodevelopmental abnormalities. Consequently, GSK-3 has emerged as a significant therapeutic target. L803-mts is a potent and selective, cell-permeable peptide inhibitor of GSK-3. Unlike many other kinase inhibitors that compete with ATP, this compound acts as a substrate-competitive inhibitor, offering a higher degree of specificity. This technical guide provides a comprehensive overview of this compound as a research tool in neurobiology, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its application.
Introduction to this compound and GSK-3
Glycogen Synthase Kinase-3 is a constitutively active enzyme with two isoforms, GSK-3α and GSK-3β, that are encoded by distinct genes.[1] It plays a crucial role in a wide array of signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are fundamental to neuronal development, synaptic plasticity, and cell survival.[2][3] GSK-3 hyperactivity has been linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and has been implicated in the pathophysiology of mood disorders.[1][4]
This compound is a myristoylated, cell-permeable phosphopeptide derived from the GSK-3 substrate HSF-1 (Heat Shock Factor-1).[1] Its design as a substrate-competitive inhibitor confers high selectivity for GSK-3 over other kinases.[5] The myristoyl group enhances its cell membrane permeability, allowing for its use in both in vitro and in vivo studies.
Table 1: Key Characteristics of this compound
| Characteristic | Description | Reference |
| Mechanism of Action | Substrate-competitive inhibitor of GSK-3 | [6] |
| IC50 | 40 μM for GSK-3 | [6][7] |
| Selectivity | Does not inhibit other kinases such as PKA, PKC, and CDK1/cyclin B | [1] |
| Cell Permeability | Enhanced by N-terminal myristoylation | [1] |
This compound in Alzheimer's Disease Research
In preclinical models of Alzheimer's disease, this compound has demonstrated significant therapeutic potential by targeting key pathological features of the disease.
Quantitative Data from Preclinical Studies
Table 2: Effects of this compound in the 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Result | p-value | Reference |
| Aβ Plaque Load Reduction | This compound treated | 84 ± 20% reduction | < 0.05 | [8] |
| Cognitive Improvement (Contextual Fear Conditioning) | This compound treated | 72 ± 14% improvement compared to untreated 5XFAD mice | < 0.05 | [8] |
| β-catenin Levels in Brain | This compound treated | Increased levels compared to untreated 5XFAD mice | < 0.05 | [9] |
Experimental Protocol: In Vivo Administration of this compound in 5XFAD Mice
This protocol is based on the methodology described by Avrahami et al., 2013 in the Journal of Biological Chemistry.[7][10]
Materials:
-
5XFAD transgenic mice
-
This compound peptide
-
Sterile saline solution
-
Intranasal administration device
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. The study by Avrahami et al. (2013) does not specify the exact concentration, but in vivo studies with similar peptides often use concentrations in the range of 1-10 mg/kg body weight.
-
Animal Handling: Acclimatize 5XFAD mice to the experimental conditions for at least one week prior to the start of the treatment.
-
Intranasal Administration: Administer the this compound solution or vehicle (saline) intranasally to the mice. This route of administration is often chosen to bypass the blood-brain barrier. The treatment regimen in the Avrahami et al. (2013) study was for a period of several weeks.
-
Behavioral Testing (Contextual Fear Conditioning):
-
Training: Place the mouse in a conditioning chamber and allow it to explore for a set period (e.g., 2 minutes). Deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Testing: 24 hours after training, return the mouse to the same chamber and record the freezing behavior for a set period (e.g., 5 minutes). Increased freezing time is indicative of improved fear memory.
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the mice and perfuse with saline.
-
Dissect the brain and fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and homogenize the other hemisphere for biochemical analysis (e.g., Western blotting for Aβ and β-catenin levels).
-
This compound in Mood Disorder Research
This compound has also been investigated for its potential antidepressant-like effects in animal models.
Quantitative Data from Preclinical Studies
Table 3: Effects of this compound in the Mouse Forced Swim Test
| Parameter | Treatment Group | Result | p-value | Reference |
| Reduction in Immobility Time | This compound treated (1 hour post-injection) | Significant reduction compared to control | < 0.05 | [4] |
| β-catenin Levels in Hippocampus | This compound treated (12 hours post-injection) | ~50% increase compared to control | < 0.05 | [4] |
Experimental Protocol: Intracerebroventricular (ICV) Injection and Forced Swim Test in Mice
This protocol is based on the methodology described by Kaidanovich-Beilin et al., 2004 in Biological Psychiatry.
Materials:
-
Male C57BL/6 mice
-
This compound peptide
-
Scrambled control peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus for ICV injection
-
Forced swim test apparatus (a cylinder filled with water)
Procedure:
-
Peptide Preparation: Dissolve this compound and the scrambled control peptide in aCSF to the desired concentration.
-
ICV Surgery and Injection:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Drill a small hole in the skull over the lateral ventricle.
-
Slowly inject a small volume (e.g., 1-2 µl) of the this compound solution, control peptide solution, or vehicle (aCSF) into the lateral ventricle.
-
-
Forced Swim Test:
-
At a specified time after the ICV injection (e.g., 1, 3, or 12 hours), place the mouse in a cylinder of water (23-25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.
-
-
Tissue Collection and Analysis:
-
Following the behavioral test, euthanize the mice.
-
Dissect the hippocampus and prepare protein lysates for Western blot analysis of β-catenin levels.
-
Signaling Pathways and Experimental Workflows
GSK-3 Signaling Pathways
This compound exerts its effects by inhibiting GSK-3, thereby modulating downstream signaling pathways critical for neuronal function.
Caption: GSK-3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for testing the efficacy of this compound in a mouse model of a neurological disorder.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a valuable and highly selective tool for the investigation of GSK-3 function in the central nervous system. Its substrate-competitive mechanism of action offers a distinct advantage over ATP-competitive inhibitors, minimizing off-target effects. The preclinical data summarized herein underscore its potential as a therapeutic agent for neurodegenerative and psychiatric disorders. The provided experimental protocols serve as a starting point for researchers aiming to utilize this compound in their own studies. Further research is warranted to fully elucidate the therapeutic capabilities of this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating substrate and inhibitor binding sites on the surface of GSK-3β and the refinement of a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. researchgate.net [researchgate.net]
L803-mts: A Technical Guide to a Substrate-Competitive GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L803-mts is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, particularly its modulation of the Wnt/β-catenin and mTOR signaling pathways, and summarizes its effects in various preclinical models of neurodegenerative diseases, mood disorders, and metabolic conditions. This guide also includes available experimental methodologies and key quantitative data to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a modified peptide with the sequence GKEAPPAPPQSP. The modifications include an N-terminal myristoyl group (Myr-), a C-terminal amide (–NH2), and a phosphorylated serine at position 11 (pSer). These modifications enhance its cell permeability and inhibitory activity.
A 2D representation of the chemical structure of this compound is provided below.
Diagram of the Chemical Structure of this compound
Caption: Simplified representation of the this compound peptide sequence and modifications.
Physicochemical and Biological Properties
| Property | Value | Reference(s) |
| Molecular Formula | C66H110N15O20P | |
| Molecular Weight | 1464.64 g/mol | |
| Amino Acid Sequence | GKEAPPAPPQSP | |
| Modifications | Gly-1 = Myr-Gly, Ser-11 = pSer, Pro-12 = C-terminal amide | |
| Appearance | Powder | [1] |
| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/water | |
| IC50 for GSK-3 | 40 µM | [2] |
| Storage | Desiccate at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of both GSK-3α and GSK-3β isoforms.[1] It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[2] This mode of action confers a degree of selectivity over ATP-competitive inhibitors, which can have off-target effects on other kinases. This compound has demonstrated a range of biological activities in preclinical studies, including neuroprotective, anti-depressive, and insulin-mimetic effects. It shows no significant inhibition of other kinases such as PKC, PKB, or cdc2.
Modulation of the Wnt/β-catenin Signaling Pathway
A primary mechanism of action of this compound is the stabilization of β-catenin through the inhibition of GSK-3. In the canonical Wnt signaling pathway, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of Wnt target genes. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and gene transcription.
Modulation of the mTOR Signaling Pathway
This compound has been shown to restore the activity of the mammalian target of rapamycin (mTOR) in models of Alzheimer's disease.[1] GSK-3 can inhibit mTOR signaling. Therefore, inhibition of GSK-3 by this compound can lead to the reactivation of mTOR. This, in turn, can restore lysosomal acidification, which is crucial for the clearance of protein aggregates, such as amyloid-beta (Aβ), and can inhibit autophagy.[1]
Caption: this compound restores mTOR activity by inhibiting GSK-3, promoting Aβ clearance.
Experimental Protocols
Detailed, proprietary synthesis protocols for this compound are not publicly available; it is noted to be synthesized by commercial vendors such as Genemed Synthesis, Inc.[3] The general methodology for producing such a modified peptide is through solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for the solid-phase peptide synthesis of this compound.
In Vivo Administration in Murine Models
-
Intraperitoneal (i.p.) Injection: For studies on glucose homeostasis in ob/ob mice, this compound was administered daily at a dose of 400 nmol via intraperitoneal injection for 3 weeks.[1] In studies on prostate cancer in TRAMP mice, a dose of 1.0 mM per injection was given intraperitoneally three times a week for 4 weeks.[3]
-
Intranasal Administration: In the 5XFAD mouse model of Alzheimer's disease, this compound was administered intranasally at a total dose of 80 µg every other day for 120 days. The vehicle solution consisted of 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.[3]
Summary of Preclinical Findings
This compound has been evaluated in several preclinical models, with promising results across different therapeutic areas.
| Therapeutic Area | Model System(s) | Key Findings | Reference(s) |
| Neurodegenerative Disorders | 5XFAD transgenic mice (Alzheimer's Disease) | Reduced Aβ plaque loads, ameliorated cognitive deficits, restored lysosomal acidification, and reactivated mTOR activity.[1][4] | [1][4] |
| Mood Disorders | Forced swimming test in mice (Depression) | Produced rapid antidepressive-like behavior, demonstrated by reduced immobility time. Increased hippocampal levels of β-catenin by 20-50%.[1] | [1] |
| Metabolic Diseases | ob/ob mice (Type 2 Diabetes) | Reduced blood glucose levels, improved glucose tolerance, suppressed hepatic phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels by 50%, increased hepatic glycogen content by 50%, and upregulated muscle GLUT4 expression. | [1] |
| Oncology | TRAMP mice (Prostate Cancer) | Reduced the incidence and tumor burden in the prostate.[3] | [3] |
Conclusion
This compound is a valuable research tool for investigating the roles of GSK-3 in various physiological and pathological processes. Its substrate-competitive mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease, depression, and type 2 diabetes highlight the therapeutic potential of targeting GSK-3. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to optimize its potential for clinical development.
References
- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
L803-mts: A Technical Guide for Investigating Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its application in the study of insulin signaling pathways. This compound serves as a critical tool for elucidating the molecular mechanisms of insulin resistance and exploring potential therapeutic strategies for type 2 diabetes.
Introduction: GSK-3 as a Nexus in Insulin Signaling
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that functions as a key negative regulator in the insulin signaling cascade.[1][2] Unlike many kinases, GSK-3 is constitutively active in resting cells and is subsequently inhibited in response to insulin stimulation.[2] This inhibition is a crucial step for mediating insulin's metabolic effects, including glycogen synthesis and the suppression of gluconeogenesis.[3][4]
This compound is a myristoylated, selective, and substrate-competitive peptide inhibitor of GSK-3.[5][6] Its cell-permeable nature, conferred by the myristoyl group, allows it to be used effectively in both in vitro and in vivo models to probe the physiological and pathophysiological roles of GSK-3.[6][7] By specifically targeting GSK-3, this compound mimics the downstream effects of insulin signaling, making it an invaluable instrument for studying insulin resistance and developing novel therapeutics.[7][8]
Mechanism of Action: this compound in the PI3K/Akt Pathway
The canonical insulin signaling pathway leading to the inhibition of GSK-3 proceeds through the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[9][10]
-
Insulin Receptor Activation : Insulin binding to its receptor on the cell surface triggers the receptor's intrinsic tyrosine kinase activity.[3]
-
IRS and PI3K Recruitment : The activated receptor phosphorylates Insulin Receptor Substrate (IRS) proteins, which then act as docking sites for PI3K.[3][11]
-
Akt Activation : PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and other kinases.[12][13]
-
GSK-3 Inhibition : Activated Akt phosphorylates GSK-3β at the Serine 9 residue (and GSK-3α at Serine 21), leading to its inactivation.[14]
This compound bypasses the upstream components of this pathway and directly inhibits GSK-3 activity. This allows researchers to isolate the specific contributions of GSK-3 to various cellular processes and to study the consequences of its inhibition even in states of upstream insulin resistance (e.g., defects in IR or IRS-1 signaling).
Figure 1. this compound action within the insulin signaling pathway.
Downstream Metabolic Effects of GSK-3 Inhibition by this compound
By inhibiting GSK-3, this compound promotes anabolic processes that are typically stimulated by insulin.
-
Glycogen Synthesis : GSK-3 normally phosphorylates and inactivates Glycogen Synthase (GS). Inhibition of GSK-3 by this compound prevents GS phosphorylation, leading to its activation and promoting the conversion of glucose into glycogen in the liver and skeletal muscle.[3]
-
Gluconeogenesis Suppression : GSK-3 can phosphorylate and activate transcription factors that drive the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G-6-Pase).[3] this compound-mediated inhibition of GSK-3 leads to reduced expression of these enzymes, thereby suppressing hepatic glucose production.[15] One identified mechanism involves the reduced phosphorylation of the transcription factor CREB.[15]
Figure 2. Downstream metabolic consequences of GSK-3 inhibition by this compound.
Experimental Protocols and Data
This compound has been validated in multiple preclinical models of insulin resistance and type 2 diabetes. The following sections detail common experimental designs and summarize the quantitative outcomes.
A. In Vivo Administration in Mouse Models
-
Model: Genetically obese (ob/ob) mice or high-fat diet (HFD)-induced obese C57BL/6J mice are commonly used.[15][16]
-
Compound Preparation: this compound is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Administration: Daily intraperitoneal (i.p.) injection is a common route.
-
Dosage and Duration:
-
Monitoring: Body weight and food consumption should be monitored regularly. This compound has been shown not to affect these parameters.[15]
B. Euglycaemic-Hyperinsulinaemic Clamp This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycaemia) in the presence of high insulin levels (hyperinsulinaemia).
-
Methodology: Following treatment with this compound or vehicle, mice are infused with a constant high dose of insulin. Blood glucose is monitored, and a variable glucose infusion is administered to clamp blood glucose at a target level. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.[16]
C. Molecular and Biochemical Analyses
-
Tissue Harvesting: Liver and skeletal muscle (e.g., gastrocnemius) are collected post-treatment for analysis.
-
Gene Expression: mRNA levels of key metabolic genes (e.g., PEPCK, G-6-Pase, GLUT4) are quantified using reverse transcription-quantitative PCR (RT-qPCR).[15]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, GSK-3, CREB) are assessed. This is crucial for confirming the mechanism of action.[15]
-
Metabolite and Enzyme Assays: Hepatic and muscle glycogen content is measured using biochemical assays. The activity of enzymes like Glycogen Synthase can also be directly assayed.[16]
Figure 3. General experimental workflow for in vivo studies using this compound.
The following tables summarize the key findings from preclinical studies using this compound to modulate insulin signaling.
Table 1: Effects of this compound Treatment in ob/ob Mice [15] (400 nmol/day, i.p., for 3 weeks)
| Parameter | Tissue/Fluid | Effect of this compound | Quantitative Change |
| Blood Glucose | Blood | Decrease | Improved glucose tolerance |
| PEPCK mRNA | Liver | Decrease | ~50% reduction |
| Glycogen Content | Liver | Increase | ~50% increase |
| CREB Phosphorylation (Ser133) | Liver | Decrease | "Remarkably reduced" |
| GLUT4 Expression | Skeletal Muscle | Increase | Upregulated |
| Glycogen Content | Skeletal Muscle | Increase | ~20% increase |
| Body Weight | Whole Animal | No Change | Not significant |
| Food Consumption | Whole Animal | No Change | Not significant |
Table 2: Effects of this compound Treatment in High-Fat-Fed (HFF) Mice [16] (20-day treatment)
| Parameter | Tissue/Fluid | Effect of this compound | Quantitative Change |
| Plasma Insulin | Plasma | Decrease | Significant reduction |
| Glucose Infusion Rate (Clamp) | Whole Animal | Increase | Doubled vs. HFF control |
| Endogenous Glucose Production | Liver | Decrease | Suppressed by 75% (insulin-stimulated) |
| Hepatic Glycogen Synthase | Liver | Increase | Increased activity |
| Plasma Glucose Disappearance | Whole Animal | Increase | ~60% increase vs. HFF control |
| Glucose Uptake | Heart & Muscle | Increase | Markedly improved |
| Mean Arterial Pressure | Whole Animal | No Change | Not significant |
Conclusion
This compound is a potent and selective tool for the direct inhibition of GSK-3, a critical node in the insulin signaling network. Its use in preclinical models has demonstrated that targeted GSK-3 inhibition can significantly improve glucose homeostasis by enhancing both hepatic and peripheral insulin sensitivity.[15][16] The detailed protocols and quantitative data presented herein provide a foundation for researchers and drug developers to leverage this compound in their studies to further unravel the complexities of insulin action and to evaluate GSK-3 as a therapeutic target for metabolic diseases.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 7. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PI3-K and GSK-3: Akt-ing together with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Defective insulin signaling pathway and increased GSK-3 activity in the brain of diabetic mice: parallels with Alzheimer’s disease and correction by insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Effects of L803-mts on β-Catenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its on-target effects are primarily mediated through the inhibition of this key serine/threonine kinase. A major downstream consequence of GSK-3 inhibition is the modulation of the canonical Wnt/β-catenin signaling pathway. In this pathway, GSK-3 is a critical negative regulator of β-catenin stability. This technical guide provides an in-depth exploration of the on-target effects of this compound on β-catenin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: this compound and the Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt ligand, β-catenin levels are kept low through its recruitment into a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β.[1] Within this complex, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2]
The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of the destruction complex's activity.[1][3] this compound mimics this "Wnt-on" state by directly inhibiting the kinase activity of GSK-3. This inhibition prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer targeted for degradation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[2][4]
Quantitative Data Presentation
The inhibitory effect of this compound on GSK-3 leads to a quantifiable increase in β-catenin protein levels. This has been demonstrated in vivo using mouse models. The accumulation of β-catenin serves as a reliable biomarker for the pharmacological activity of this compound.[5]
| Treatment Group | Tissue | Duration of Treatment | Change in β-catenin Levels | Statistical Significance | Citation |
| This compound | Mouse Hippocampus | 1 hour | 20% Increase | p < 0.05 | [6] |
| This compound | Mouse Hippocampus | 3 hours | 30% Increase | p < 0.05 | [6] |
| This compound | Mouse Hippocampus | 12 hours | 50% Increase | p < 0.05 | [6] |
| This compound | 5XFAD Mouse Brain | 120 days | Significant Increase | p < 0.05 | [5] |
Experimental Protocols
The primary method for quantifying the on-target effect of this compound on β-catenin is Western Blot analysis, which measures the abundance of the protein in cell or tissue lysates.
Protocol: Western Blot Analysis for β-catenin
This protocol outlines the key steps for detecting and quantifying changes in β-catenin protein levels following treatment with this compound.
1. Sample Preparation (Cell/Tissue Lysates):
-
Treat cells or animals with this compound or a control peptide for the desired duration.
-
Harvest cells or dissect tissues (e.g., hippocampus) and immediately place them on ice.
-
Lyse the samples in RIPA buffer or a similar non-denaturing lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity.[7]
-
Homogenize tissue samples using an automated homogenizer.[8]
-
Centrifuge the lysates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.[7]
2. SDS-PAGE (Gel Electrophoresis):
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 10% gel).[9][10]
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[9]
3. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This is typically done using a wet or semi-dry transfer system.[8][11]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9]
4. Immunodetection:
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to β-catenin (e.g., mouse monoclonal anti-β-catenin, diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.[9][11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, diluted 1:3000 to 1:5000 in blocking buffer) for 1-2 hours at room temperature.[9][11]
-
Final Washes: Repeat the washing step (three times for 10-15 minutes each with TBST).[11]
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the same blot should be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.
Conclusion
This compound exerts its on-target effect on β-catenin indirectly by inhibiting its direct upstream regulator, GSK-3. This action prevents the phosphorylation-dependent degradation of β-catenin, leading to its stabilization, accumulation, and enhanced signaling activity. The increase in β-catenin levels is a robust and quantifiable biomarker of this compound activity, readily detectable by standard biochemical techniques such as Western Blotting. This focused mechanism of action underscores the potential of this compound as a tool for modulating the Wnt/β-catenin pathway in various research and therapeutic contexts.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gskure.com [gskure.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Methodological & Application
L803-mts: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a myristoylated, cell-permeable peptide that acts as a selective and substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[3] Dysregulation of GSK-3 activity has been implicated in various pathologies such as neurodegenerative diseases, cancer, and metabolic disorders.[3][4] this compound, derived from the GSK-3 substrate heat shock factor-1 (HSF-1), offers a valuable tool for investigating the cellular functions of GSK-3 and for preclinical drug development.[2]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro cell culture experiments.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of GSK-3.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound interacts with the substrate-binding site of GSK-3.[2][5] This mode of inhibition offers a higher degree of selectivity for GSK-3 over other kinases.[2][6] By inhibiting GSK-3, this compound prevents the phosphorylation of downstream substrates. A key consequence of GSK-3 inhibition is the stabilization and accumulation of β-catenin, a central component of the Wnt signaling pathway.[7][8]
Signaling Pathway
The primary signaling pathway modulated by this compound is the GSK-3/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes.
Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation, leading to gene transcription.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 40 µM | Purified GSK-3β | [1][8] |
| Glycogen Synthase Activation | 2.5-fold increase | HEK293 cells | [6] |
| β-catenin Accumulation | 20-50% increase | Mouse Hippocampus (in vivo) | [8] |
| PEPCK mRNA Suppression | 50% decrease | ob/ob mice liver (in vivo) | [9] |
| Hepatic Glycogen Content | 50% increase | ob/ob mice liver (in vivo) | [9] |
| Muscle Glycogen Content | 20% increase | ob/ob mice skeletal muscle (in vivo) | [9] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Reconstitution: this compound is soluble up to 1 mg/ml in 20% acetonitrile/water.[6] For cell culture experiments, prepare a concentrated stock solution in sterile water or a suitable buffer.
-
Storage: Store the lyophilized peptide at -20°C.[6] Upon reconstitution, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Protocol 1: Assessment of GSK-3 Inhibition via Western Blotting for β-catenin
This protocol describes how to determine the inhibitory effect of this compound on GSK-3 activity by measuring the accumulation of its downstream target, β-catenin.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC-3)
-
Complete cell culture medium
-
This compound
-
Control peptide (optional)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10-100 µM). Include a vehicle control (e.g., sterile water).
-
Incubation: Incubate the cells for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (containing PES)[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
Caption: General workflow for in vitro experiments using this compound.
Applications in Drug Development
This compound serves as a valuable research tool in several areas of drug development:
-
Neurodegenerative Diseases: GSK-3 hyperactivity is implicated in Alzheimer's disease (AD) through its role in amyloid-β production and tau hyperphosphorylation.[4] this compound has been shown to reduce Aβ deposits and improve cognitive deficits in mouse models of AD.[1][11]
-
Metabolic Diseases: As a key regulator of glycogen metabolism, GSK-3 is a target for type 2 diabetes. This compound exhibits insulin-mimetic properties and has been shown to improve glucose homeostasis in animal models.[6][9]
-
Oncology: The Wnt/β-catenin pathway is frequently dysregulated in cancer. By inhibiting GSK-3, this compound can modulate the proliferation of cancer cells. For instance, it has been shown to reduce tumor growth in prostate cancer models.
-
Psychiatric Disorders: Inhibition of GSK-3 is a proposed mechanism for the therapeutic effects of mood stabilizers like lithium.[4] this compound has demonstrated antidepressant-like effects in preclinical studies.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 8. gskure.com [gskure.com]
- 9. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gskure.com [gskure.com]
How to dissolve and prepare L803-mts for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It functions as a substrate-competitive inhibitor with an IC50 of 40 μM.[4] Due to its role in various signaling pathways, including Wnt/β-catenin and mTOR, this compound has been utilized in research related to neurodegenerative diseases like Alzheimer's, cancer, and metabolic disorders.[1][5][6][7] This document provides detailed protocols for the dissolution, preparation, and experimental application of this compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1043881-55-5 | [1][2] |
| Molecular Formula | C₆₆H₁₁₀N₁₅O₂₀P | [2][3] |
| Molecular Weight | 1464.64 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Purity | >98% | [1] |
| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/waterSoluble to 5 mg/mL in DMSO | [1][8] |
| Storage | Store powder at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |
Signaling Pathway of this compound
This compound primarily targets GSK-3, a key kinase in multiple signaling pathways. By inhibiting GSK-3, this compound can modulate downstream cellular processes.
Caption: this compound inhibits GSK-3, leading to downstream effects on Wnt and mTOR pathways.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes how to prepare a stock solution of this compound. It is crucial to use high-purity solvents to maintain the integrity of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
20% Acetonitrile in sterile water
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Solvent Selection: Choose the appropriate solvent based on the experimental requirements. DMSO is suitable for most cell culture applications, while 20% acetonitrile/water may be preferred for certain in vivo or biochemical assays.
-
Calculating the required amount of solvent: To prepare a 1 mg/mL stock solution, use the following formula: Volume of Solvent (mL) = Weight of this compound (mg) / 1 (mg/mL)
-
Dissolution:
-
Aseptically add the calculated volume of the chosen solvent to the vial containing the this compound powder.
-
Vortex briefly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution in DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Avoid repeated freeze-thaw cycles.
-
Stock Solution Preparation Workflow:
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gskure.com [gskure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1043881-55-5 | Tocris Bioscience [tocris.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Administration of L803-mts in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of L803-mts, a selective peptide inhibitor of glycogen synthase kinase-3 (GSK-3), in various mouse models. The protocols outlined below are based on established research and are intended to guide researchers in designing and executing their own in vivo studies.
This compound has demonstrated therapeutic potential in a range of preclinical models, including those for neurodegenerative diseases, metabolic disorders, and cancer.[1][2][3] Its mechanism of action involves the inhibition of GSK-3, a key regulator of multiple cellular processes.[4][5]
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize the key quantitative outcomes of this compound administration in different mouse models.
Table 1: Neurodegenerative Disease Models
| Mouse Model | Administration Route & Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| 5XFAD (Alzheimer's Disease) | Intranasal, 80 μg total in vehicle solution, every other day | 120 days | Reduced Aβ plaque loads, Improved cognitive performance (contextual fear conditioning test), Restored mTOR activity, Inhibited autophagy.[1] | [1] |
| Forced Swimming Test (Depression Model) | Intracerebroventricular injection | 1, 3, or 12 hours before testing | Reduced duration of immobility, Increased β-catenin levels in the hippocampus by 20-50%.[6] | [6] |
Table 2: Metabolic Disorder Models
| Mouse Model | Administration Route & Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| ob/ob (Diabetes) | Intraperitoneal, 400 nmol daily | 3 weeks | Reduced blood glucose levels, Improved glucose tolerance, Suppressed hepatic phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels by 50%, Increased hepatic glycogen content by 50%, Increased muscle glycogen content by 20%.[2] | [2] |
Table 3: Cancer Models
| Mouse Model | Administration Route & Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| TRAMP (Prostate Cancer) | Intraperitoneal, 1.0 mM/injection, three times a week | Not specified | Reduced tumor incidence and burden in the prostate lobes, Significantly reduced BrdU incorporation and Ki67-positive cells in cancerous prostates.[3] | [3] |
| Human Prostate Cancer Xenografts (PC-3, C4-2) | Intraperitoneal | 2-week course | Suppressed tumor development and growth.[3] | [3] |
Experimental Protocols
Protocol 1: Intranasal Administration in 5XFAD Mouse Model of Alzheimer's Disease
This protocol is adapted from studies investigating the effect of this compound on Aβ pathology and cognitive deficits.[1]
1. Materials:
-
This compound
-
Vehicle solution: 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.[1]
-
5XFAD transgenic mice
-
Wild-type (WT) littermates as controls
-
Micropipette
2. Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration. A study used a total dose of 80 μg per mouse.[1]
-
Administer the solution intranasally to the mice. One study administered 5 μl of the solution into each nostril.[1]
-
Treatment is typically performed every other day for an extended period, for example, 120 days, starting at an age when pathology begins to develop (e.g., 2 months for 5XFAD mice).[1]
-
Monitor the mice for any adverse effects throughout the treatment period.
-
At the end of the treatment period, perform behavioral tests such as the contextual fear conditioning test to assess cognitive function.
-
Euthanize the mice and collect brain tissue for biochemical and histological analysis, such as immunoblotting for β-catenin, mTOR activity markers, and Aβ plaque load quantification.
Protocol 2: Intraperitoneal Administration in ob/ob Mouse Model of Diabetes
This protocol is based on research demonstrating the glucose-lowering effects of this compound.[2]
1. Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
ob/ob mice
-
Control mice (e.g., lean littermates)
-
Syringes and needles for intraperitoneal injection
2. Procedure:
-
Dissolve this compound in the vehicle to the desired concentration. A daily dose of 400 nmol has been used.[2]
-
Administer the this compound solution via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 3 weeks).[2]
-
Monitor blood glucose levels regularly using a glucometer.
-
Perform glucose tolerance tests to assess improvements in glucose homeostasis.
-
Monitor body weight and food consumption.
-
At the end of the study, collect tissues such as liver and skeletal muscle for analysis of glycogen content and gene expression (e.g., PEPCK, GLUT4).[2]
Protocol 3: Intracerebroventricular Administration for Antidepressant-like Effects
This protocol is derived from studies evaluating the rapid antidepressant-like activity of this compound.[6]
1. Materials:
-
This compound
-
Control peptide (e.g., scrambled version of this compound)
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Mice (e.g., C57BL/6)
-
Forced swimming test apparatus
2. Procedure:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform ICV injection of this compound or the control peptide dissolved in a suitable vehicle.
-
Allow the mice to recover from surgery.
-
Conduct the forced swimming test at specific time points after injection (e.g., 1, 3, or 12 hours).[6]
-
Record the duration of immobility during the test.
-
Following the behavioral test, collect brain tissue, particularly the hippocampus, to analyze the levels of β-catenin as a marker of GSK-3 inhibition.[6]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Alzheimer's Disease
Caption: this compound signaling in Alzheimer's disease.
Experimental Workflow for In Vivo Cancer Studies
Caption: Workflow for this compound in mouse cancer models.
Logical Relationship in Diabetes Model
Caption: this compound mechanism in a diabetes model.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gskure.com [gskure.com]
Application Notes: L803-mts in Alzheimer's Disease Research Models
Introduction
L803-mts is a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It is a cell-permeable, phosphorylated peptide derived from heat shock factor-1 (HSF-1), a natural substrate of GSK-3.[1] GSK-3 is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD), as it forms a molecular link between the two primary pathological hallmarks of the disease: amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[3][4] Overactivity of GSK-3 has been observed in the brains of AD patients and in corresponding animal models.[4][5][6] This makes GSK-3 a compelling therapeutic target, and this compound serves as a valuable research tool to investigate the consequences of its inhibition.
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, GSK-3 hyperactivity contributes to pathology through multiple mechanisms. It phosphorylates tau, promoting its aggregation into NFTs, and modulates the processing of Amyloid Precursor Protein (APP), leading to increased production of neurotoxic Aβ peptides.[4][7] Furthermore, dysregulated GSK-3 activity impairs essential cellular processes like lysosomal acidification, which is crucial for clearing protein aggregates.[5][8]
This compound acts by competing with substrates for the binding site on GSK-3, thereby reducing its kinase activity.[1] In preclinical AD models, such as the 5XFAD mouse, administration of this compound has been shown to mitigate several pathological features. Its therapeutic effects include reducing Aβ plaque loads, restoring lysosomal and mTOR activity, increasing levels of β-catenin, and consequently, improving cognitive functions.[8][9][10]
Data Summary
The following tables summarize the key properties and reported effects of this compound in the context of Alzheimer's disease research.
Table 1: Characteristics of this compound
| Property | Description | Reference |
|---|---|---|
| Inhibitor Type | Peptide-based, substrate-competitive | [1][2] |
| Primary Target | Glycogen Synthase Kinase-3 (GSK-3) | [1] |
| IC₅₀ | ~40 µM | [11] |
| Administration | Intranasal, Intracerebroventricular (i.c.v.) |[10][11] |
Table 2: Preclinical Efficacy of this compound in the 5XFAD Mouse Model
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | 5XFAD transgenic mice (co-express mutant APP and presenilin-1) | [8][10] |
| Treatment Start Age | 2 months | [10] |
| Dosage & Administration | Not specified for intranasal route; 50 µmol/L for i.c.v. | [10][11] |
| Treatment Duration | 120 days (intranasal) | [10] |
| Cognitive Improvement | Improved performance in contextual fear conditioning test | [7][10] |
| Pathology Reduction | Significant reduction in Aβ plaque loads | [9][10] |
| Cellular Mechanism | Restored lysosomal acidification and mTOR activity | [8] |
| Signaling Pathway | Increased levels of β-catenin in the brain |[10] |
Signaling Pathways and Experimental Workflow
// Connections Abeta -> GSK3b [label="Activates", color="#34A853"]; Wnt_Signal -> GSK3b [label="Fails to Inhibit", color="#EA4335"];
GSK3b -> Tau [color="#4285F4"]; GSK3b -> APP [color="#4285F4"]; GSK3b -> Beta_Catenin [color="#4285F4"]; GSK3b -> Lysosome [color="#4285F4"];
Tau -> NFTs [label="Leads to", style=dashed]; APP -> Abeta_Prod [label="Leads to", style=dashed]; Beta_Catenin -> Synaptic_Dys [label="Contributes to", style=dashed]; Lysosome -> Clearance [label="Leads to", style=dashed];
NFTs -> Synaptic_Dys; Abeta_Prod -> Synaptic_Dys; Clearance -> Synaptic_Dys; } caption { label = "Role of GSK-3β in Alzheimer's Disease Pathology."; fontname = "Arial"; fontsize = 12; }
// Connections L803 -> GSK3b [label="Inhibits", color="#EA4335", dir=T, arrowhead="tee"];
GSK3b -> Tau [style=invis]; GSK3b -> Abeta_Prod [style=invis]; GSK3b -> Beta_Catenin [style=invis]; GSK3b -> Lysosome [style=invis];
edge [color="#4285F4", lhead=cluster_effects, style=dashed]; GSK3b -> Cognition [label="Leads to"];
// Invisible edges to guide layout within the cluster Tau -> Abeta_Prod [style=invis]; Abeta_Prod -> Beta_Catenin [style=invis]; Beta_Catenin -> Lysosome [style=invis]; } caption { label = "Mechanism of Action of this compound in AD Models."; fontname = "Arial"; fontsize = 12; }
// Workflow Connections start -> treatment; treatment -> behavior; behavior -> euthanize; euthanize -> histo; euthanize -> immuno; histo -> quant_plaque; immuno -> quant_protein; quant_plaque -> conclusion; quant_protein -> conclusion; } caption { label = "Experimental Workflow for this compound Efficacy Testing."; fontname = "Arial"; fontsize = 12; }
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to 5XFAD Mice
This protocol is based on methodologies described for studying this compound in the 5XFAD mouse model.[10]
-
Animals: Use 2-month-old male 5XFAD transgenic mice and wild-type (WT) littermates as controls. House animals under standard conditions with ad libitum access to food and water.
-
Compound Preparation: Dissolve this compound in a sterile vehicle solution appropriate for the chosen route of administration (e.g., sterile saline for intranasal delivery). The vehicle solution alone will be used for the control group.
-
Administration:
-
Divide 5XFAD mice into two groups: Vehicle control and this compound treated. Include a WT vehicle group for baseline comparisons.
-
For intranasal administration, lightly anesthetize the mice and deliver a small volume (e.g., 5-10 µL) into the nasal cavity, alternating nares daily.
-
Administer the compound or vehicle once daily for a period of 120 days.
-
-
Monitoring: Monitor the health and body weight of the animals regularly throughout the treatment period.
Protocol 2: Contextual Fear Conditioning
This test assesses hippocampus-dependent learning and memory, which is impaired in 5XFAD mice.[7][10]
-
Apparatus: Use a conditioning chamber equipped with a grid floor for delivering a foot shock and a camera for recording behavior.
-
Training (Day 1):
-
Place a mouse in the chamber and allow it to explore for 2 minutes (acclimation).
-
Deliver a mild, brief foot shock (e.g., 2 seconds, 0.5 mA).
-
Repeat the shock 1-2 times with an interval of 1-2 minutes.
-
Return the mouse to its home cage 1 minute after the final shock.
-
-
Contextual Testing (Day 2):
-
Place the mouse back into the same chamber used for training.
-
Record the animal's behavior for 5 minutes without delivering any shock.
-
Measure the total time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Data Analysis: Calculate the percentage of freezing time for each mouse. Compare the average freezing time between the this compound-treated, vehicle-treated 5XFAD, and WT groups. Improved memory is indicated by a longer freezing time.
Protocol 3: Immunoblot Analysis of Brain Homogenates
This protocol is for quantifying protein levels in brain tissue.[10]
-
Tissue Preparation:
-
Following behavioral testing, euthanize mice and rapidly dissect the brain.
-
Isolate the hippocampus and cortex and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, APP, Aβ (e.g., 6E10), and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometry analysis to quantify band intensity, normalizing the protein of interest to the loading control.
-
Protocol 4: Histological Analysis of Amyloid Plaques
This protocol is for visualizing and quantifying Aβ plaque burden in the brain.[10]
-
Tissue Preparation:
-
After euthanasia, perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into coronal slices (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Congo Red Staining (for dense-core plaques):
-
Mount sections onto slides.
-
Stain with a Congo red solution according to standard protocols.
-
Dehydrate through an ethanol series and clear with xylene.
-
Coverslip the slides. Plaques will appear apple-green under polarized light.
-
-
Immunohistochemistry (for total Aβ plaques):
-
Perform antigen retrieval on the sections if required.
-
Block non-specific binding sites using a blocking buffer (e.g., containing normal goat serum).
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC kit).
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the location of the plaques.
-
Counterstain with hematoxylin if desired.
-
-
Image Acquisition and Analysis:
-
Capture images of the cortex and hippocampus from multiple sections per animal using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area occupied by plaques.
-
Compare the average plaque load between this compound-treated and vehicle-treated 5XFAD mice.
-
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: L803-mts in Diabetes and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L803-mts is a selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including glycogen metabolism, insulin signaling, and gene transcription.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of Type 2 Diabetes (T2D).[2] In the context of insulin signaling, GSK-3 acts as a negative regulator. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt/PKB leads to the phosphorylation and inactivation of GSK-3.[4] This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[4] In states of insulin resistance, GSK-3 can remain constitutively active, contributing to impaired glucose metabolism.[2]
The inhibition of GSK-3 by molecules such as this compound presents a promising therapeutic strategy for T2D.[5] this compound has been demonstrated in preclinical studies to improve glucose homeostasis in animal models of diabetes and insulin resistance.[1][5] These application notes provide a comprehensive overview of the use of this compound in diabetes and metabolic research, including detailed experimental protocols and a summary of key findings.
This compound: A Selective GSK-3 Inhibitor
This compound is a myristoylated peptide with the sequence Myr-GKEAPPAPPQSpP-NH2. The myristoylation enhances its cell permeability. It acts as a substrate-competitive inhibitor of GSK-3.[6]
| Property | Value |
| Molecular Weight | 1464.64 g/mol |
| Formula | C₆₆H₁₁₀N₁₅O₂₀P |
| Sequence | GKEAPPAPPQSP |
| Modifications | Gly-1 = Myr-Gly, Pro-12 = C-terminal amide, Ser-11 = pSer |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile/water |
| Storage | Store at -20°C |
Key Applications in Diabetes and Metabolic Research
Long-term administration of this compound has been shown to have beneficial effects on glucose metabolism in diabetic animal models, primarily through its action on the liver and skeletal muscle.[1][5]
In Vivo Models:
-
Genetically Diabetic Mice (ob/ob): These mice are leptin-deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance.[1]
Primary Effects of this compound Treatment:
-
Improved Glucose Homeostasis: Reduces blood glucose levels and improves glucose tolerance.[1][5]
-
Enhanced Insulin Sensitivity: Increases the responsiveness of peripheral tissues to insulin.[1]
-
Hepatic Effects: Suppresses hepatic glucose production and increases glycogen storage.[1][5]
-
Skeletal Muscle Effects: Promotes glucose uptake and glycogen synthesis.[5]
Signaling Pathway of this compound in Insulin Signaling
The primary mechanism of this compound in improving glucose metabolism is through the inhibition of GSK-3, which is a key downstream effector in the insulin signaling pathway. The following diagram illustrates the central role of GSK-3 and the effect of its inhibition by this compound.
Caption: this compound inhibits GSK-3, promoting glycogen synthesis and reducing hepatic glucose production.
Experimental Workflow for a Preclinical Study
A typical preclinical study evaluating the efficacy of this compound in a diabetic mouse model would follow the workflow outlined below.
Caption: Workflow for evaluating this compound in diabetic mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies with this compound.
Table 1: Effects of this compound on Glucose Homeostasis in ob/ob Mice[5]
| Parameter | Control (Saline) | This compound (400 nmol/day for 3 weeks) | % Change |
| Blood Glucose (non-fasting) | ~350 mg/dL | ~250 mg/dL | ~ -28% |
| Hepatic Glycogen Content | - | - | + 50% |
| Hepatic PEPCK mRNA Levels | - | - | - 50% |
| Skeletal Muscle Glycogen Content | - | - | + 20% |
| Skeletal Muscle GLUT4 Expression | - | - | ~ +150% (2.5-fold) |
Data are approximate values derived from published graphs and text.
Table 2: Effects of this compound on Glucose Metabolism in High-Fat Diet-Fed Mice[1]
| Parameter | High-Fat Diet (Control) | High-Fat Diet + this compound | % Change |
| Glucose Infusion Rate (Euglycemic Clamp) | ~10 mg/kg/min | ~20 mg/kg/min | + 100% |
| Endogenous Glucose Production (Suppression by Insulin) | No suppression | 75% suppression | - |
| Plasma Glucose Disappearance Rate | - | - | + 60% |
| Liver Glycogen Synthase Activity | - | Increased | - |
| Glucose Uptake (Gastrocnemius Muscle) | - | Markedly Improved | - |
Data are approximate values derived from published graphs and text.
Detailed Experimental Protocols
Protocol 1: Chronic this compound Administration to ob/ob Mice
This protocol is adapted from Kaidanovich-Beilin et al. (2006).[5]
1. Animals:
-
Male ob/ob mice (e.g., from The Jackson Laboratory).
-
Age: 5-6 weeks at the start of the experiment.
-
House in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.
2. This compound Preparation:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
The final concentration should be such that the desired dose (400 nmol) is in a reasonable injection volume (e.g., 100-200 µL).
3. Administration:
-
Administer 400 nmol of this compound via intraperitoneal (i.p.) injection once daily for 3 weeks.
-
The control group receives an equivalent volume of sterile saline.
4. Monitoring:
-
Monitor body weight and food consumption regularly (e.g., twice a week).
-
Measure non-fasting blood glucose levels from the tail vein at regular intervals (e.g., weekly) using a glucometer.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
1. Preparation:
-
Fast the mice overnight (12-16 hours) with free access to water.
2. Baseline Measurement:
-
Record the body weight of each mouse.
-
Obtain a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
3. Glucose Administration:
-
Prepare a sterile 20% glucose solution in saline.
-
Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.
4. Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Measure blood glucose at each time point using a glucometer.
5. Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Protocol 3: Hyperinsulinemic-Euglycemic Clamp
This protocol is a complex procedure that requires surgical catheterization and is based on the methodology described by Rao et al. (2007).[1]
1. Surgical Preparation (several days before the clamp):
-
Anesthetize the mice.
-
Surgically implant catheters into the carotid artery (for blood sampling) and the jugular vein (for infusions).
-
Allow the mice to recover for at least 3-5 days.
2. Clamp Procedure:
-
Fast the mice for 5-6 hours.
-
Start a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min) through the jugular vein catheter.
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose from the arterial catheter every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 120-140 mg/dL).
-
The clamp is typically run for 120 minutes.
3. Data Collection and Analysis:
-
The steady-state GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.
-
To measure hepatic glucose production and peripheral glucose uptake, radiolabeled glucose tracers (e.g., [3-³H]glucose and 2-[¹⁴C]deoxyglucose) can be infused.
Protocol 4: Western Blot for Phosphorylated CREB (p-CREB) in Liver Tissue
1. Tissue Homogenization:
-
Homogenize frozen liver tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB and/or a housekeeping protein like GAPDH.
Protocol 5: Hepatic Glycogen Content Assay
1. Tissue Preparation:
-
Weigh a small piece of frozen liver tissue (~50-100 mg).
-
Homogenize the tissue in deionized water.
2. Glycogen Hydrolysis:
-
Add a strong acid (e.g., HCl) to an aliquot of the homogenate and heat to hydrolyze the glycogen to glucose.
-
Neutralize the sample with a strong base (e.g., NaOH).
3. Glucose Measurement:
-
Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.
4. Calculation:
-
Calculate the glycogen content based on the amount of glucose released and express it as mg of glycogen per gram of liver tissue.
Conclusion
This compound is a valuable research tool for investigating the role of GSK-3 in diabetes and metabolic diseases. Its ability to improve glucose homeostasis and insulin sensitivity in preclinical models makes it a compound of interest for therapeutic development. The protocols and data presented in these application notes provide a foundation for researchers to design and execute studies utilizing this compound to further explore the intricacies of metabolic regulation.
References
- 1. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
L803-mts Concentration for Effective GSK-3 Inhibition in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the selective, substrate-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor, L803-mts, in human neuroblastoma SH-SY5Y cells. The information presented herein is curated for professionals in neuroscience research and drug development, focusing on achieving effective GSK-3 inhibition for experimental applications.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various pathologies, notably neurodegenerative diseases like Alzheimer's and neuropsychiatric disorders. This compound is a cell-permeable peptide inhibitor derived from the GSK-3 substrate heat shock factor-1 (HSF-1), which acts as a substrate-competitive inhibitor, offering high selectivity for GSK-3.[1] This document outlines the effective concentration and provides a detailed protocol for its application in the widely-used neuronal cell model, SH-SY5Y.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the application of this compound in SH-SY5Y cells to achieve effective GSK-3 inhibition, as evidenced by downstream cellular effects.
| Parameter | Value | Downstream Effect Measured | Reference |
| Cell Line | Human Neuroblastoma SH-SY5Y | - | [2][3] |
| Inhibitor | This compound | - | [2][3] |
| Effective Concentration | 40 µM | Increased levels of mature Cathepsin D (mCatD) and glycosylated v-ATPase V0a1, indicating enhanced lysosomal acidification. | [2][3] |
| Incubation Time | 5 hours | Increased levels of mature Cathepsin D (mCatD) and glycosylated v-ATPase V0a1. | [2] |
| Reported IC50 | 40 µM | In vitro kinase assay |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. gskure.com [gskure.com]
- 3. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term L803-mts Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the long-term effects of L803-mts, a selective glycogen synthase kinase-3 (GSK-3) inhibitor, in various animal models. The accompanying detailed protocols for key experiments are intended to facilitate the replication and further investigation of the therapeutic potential of this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from long-term animal studies investigating the effects of this compound.
Table 1: Effects of this compound on Glucose Homeostasis in ob/ob Mice
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Hepatic PEPCK mRNA Levels | Baseline | 50% decrease | -50% | [1] |
| Hepatic Glycogen Content | Baseline | 50% increase | +50% | [1] |
| Skeletal Muscle GLUT4 Expression | Baseline | Upregulated | N/A | [1] |
| Skeletal Muscle Glycogen Content | Baseline | 20% increase | +20% | [1] |
Table 2: Antidepressive-Like Effects of this compound in Mice
| Parameter | Control Peptide Group | This compound Treated Group | Percentage Change | Reference |
| Immobility Time in Forced Swimming Test | Baseline | Reduced duration | N/A | [2] |
| Hippocampal β-catenin Levels (1 hour post-injection) | Baseline | 20% increase | +20% | [2] |
| Hippocampal β-catenin Levels (3 hours post-injection) | Baseline | 30% increase | +30% | [2] |
| Hippocampal β-catenin Levels (12 hours post-injection) | Baseline | 50% increase | +50% | [2] |
Table 3: Effects of this compound on Alzheimer's Disease Pathology in 5XFAD Mice
| Parameter | Untreated 5XFAD Mice | This compound Treated 5XFAD Mice | Percentage Change | Reference |
| Aβ Plaque Load (Congo Red Stain) | Baseline | Reduced | N/A | |
| Aβ Plaque Load (Immunostaining) | Baseline | 84% ± 20% reduction | -84% | |
| Cognitive Deficits (Contextual Fear Conditioning) | Impaired | Ameliorated | N/A |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound treatment.
Caption: Signaling pathway of this compound.
References
Western blot protocol to detect L803-mts effects on GSK-3 targets.
Application Note and Protocol
Topic: Western Blot Protocol for Detecting the Effects of L803-mts on Glycogen Synthase Kinase-3 (GSK-3) Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a multifunctional serine/threonine kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal development.[1] Its dysregulation is implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and some forms of cancer.[1] this compound is a selective, cell-permeable, substrate-competitive peptide inhibitor of GSK-3.[2][3][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the phosphorylation status and protein levels of key downstream targets of GSK-3. The protocol covers cell culture and treatment, lysate preparation, immunoblotting, and data analysis for targets including β-catenin, Tau, and Collapsin Response Mediator Protein-2 (CRMP2).
Signaling Pathway Overview
GSK-3 activity is regulated by upstream pathways and, in turn, controls the activity of numerous downstream substrates through phosphorylation. The Wnt signaling pathway, for instance, leads to the inhibition of GSK-3, which prevents the phosphorylation and subsequent degradation of β-catenin.[5][6] Conversely, active GSK-3 phosphorylates proteins like Tau and CRMP2, affecting their function. This compound acts by directly inhibiting the kinase activity of GSK-3, which is expected to produce effects similar to the activation of inhibitory upstream signals, i.e., the stabilization of β-catenin and the dephosphorylation of Tau and CRMP2.
Experimental Protocol
This protocol is optimized for cultured cells (e.g., SH-SY5Y, HEK293, or PC-3) treated with this compound.
I. Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y or other appropriate cell line.
-
This compound peptide inhibitor: (Store at -20°C).[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: 4-12% Bis-Tris precast gels or hand-cast equivalent.[7]
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]
-
Primary Antibodies (Recommended dilutions in 5% BSA in TBST):
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (1:5000)[10]
-
HRP-conjugated Goat anti-Mouse IgG (1:5000)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[7]
-
Wash Buffer: TBST.
II. Experimental Workflow
III. Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., 20% acetonitrile/water).[2]
-
Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Lysate Preparation:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per well onto a 4-12% Bis-Tris gel.[14]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST) overnight at 4°C on a shaker.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize phosphoprotein levels to their corresponding total protein levels. Normalize total protein levels to the loading control (β-Actin or GAPDH).
-
Data Presentation and Expected Results
The inhibition of GSK-3 by this compound is expected to lead to an accumulation of β-catenin (due to decreased phosphorylation-mediated degradation) and a reduction in the phosphorylation of Tau and CRMP2. The table below presents a hypothetical summary of quantitative data from such an experiment.
| Target Protein Ratio | Treatment Group | Normalized Densitometry (Mean ± SD) | Fold Change (vs. Control) | p-value |
| p-GSK-3β (Ser9) / Total GSK-3β | Vehicle Control | 1.00 ± 0.12 | 1.00 | - |
| This compound (50 µM) | 1.05 ± 0.15 | 1.05 | > 0.05 | |
| β-catenin / β-Actin | Vehicle Control | 1.00 ± 0.18 | 1.00 | - |
| This compound (50 µM) | 2.50 ± 0.35 | 2.50 | < 0.01 | |
| p-Tau (AT8) / Total Tau | Vehicle Control | 1.00 ± 0.11 | 1.00 | - |
| This compound (50 µM) | 0.45 ± 0.09 | 0.45 | < 0.01 | |
| p-CRMP2 (T514) / Total CRMP2 | Vehicle Control | 1.00 ± 0.14 | 1.00 | - |
| This compound (50 µM) | 0.52 ± 0.10 | 0.52 | < 0.01 |
Interpretation:
-
A significant increase in total β-catenin levels indicates successful inhibition of the GSK-3-mediated degradation pathway.
-
A significant decrease in the ratio of phosphorylated Tau and CRMP2 to their total protein counterparts demonstrates the direct inhibitory effect of this compound on GSK-3 kinase activity towards these substrates.
-
The level of inhibitory phosphorylation on GSK-3β at Ser9 may not change significantly, as this compound is a substrate-competitive inhibitor and does not act on the upstream kinases that phosphorylate this site.[4][5] Measuring this is a good control to ensure the observed effects are not due to off-target activation of pathways like PI3K/Akt.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. GSK3B Monoclonal Antibody (ZG004) (39-9500) [thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 12. CRMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. CRMP2 Research Products: Novus Biologicals [novusbio.com]
- 14. mdpi.com [mdpi.com]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L803-mts solubility and stability issues.
Welcome to the technical support center for L803-mts, a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a myristoylated, cell-permeable peptide inhibitor of GSK-3.[1][2][3] It acts as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[1] This selectivity offers an advantage over ATP-competitive inhibitors which can have off-target effects on other kinases.[4] this compound has been shown to modulate signaling pathways critically involved in various cellular processes, including the Wnt/β-catenin and mTOR pathways.[5][6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) and a mixture of acetonitrile and water (20%).[2][8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C.[2]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
Solubility Issues
Q3: I am having trouble dissolving the this compound lyophilized powder. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Ensure Proper Solvent Choice: For cell-based assays, use high-purity, anhydrous DMSO. For other applications, a solution of 20% acetonitrile in water is also effective.[2][8]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a bath sonicator for a short period.[9]
-
pH Adjustment for Aqueous Solutions: If using an aqueous-based solvent system, the pH can influence the solubility of peptides. Since this compound is a peptide, its net charge is pH-dependent. Adjusting the pH away from its isoelectric point can enhance solubility.[10]
Experimental Protocol: Solubility Testing
-
Preparation: Weigh a small, known amount of lyophilized this compound.
-
Solvent Addition: Add a small volume of the desired solvent (e.g., DMSO or 20% acetonitrile/water) to the peptide.
-
Vortexing: Vortex the vial for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particulate matter.
-
Sonication/Warming (if necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C.
-
Incremental Solvent Addition: If the peptide is still not fully dissolved, add more solvent in small increments, vortexing after each addition, until complete dissolution is achieved.
Stability and Activity Issues
Q4: I am not observing the expected biological effect in my cell-based assay. What could be the reason?
Several factors can contribute to a lack of biological activity. Use the following checklist to troubleshoot your experiment:
-
Improper Storage: Verify that the lyophilized powder and reconstituted stock solutions have been stored at the recommended temperatures and protected from moisture.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[1]
-
Incorrect Concentration: Double-check the calculations for your stock solution and final working concentrations. The reported IC50 for this compound is 40 μM.[1][11]
-
Cell Permeability: this compound is myristoylated to enhance cell permeability.[12] However, permeability can vary between cell lines. You may need to optimize the incubation time and concentration for your specific cell type.
-
Peptide Degradation: Peptides are susceptible to degradation by proteases present in serum-containing media. If you suspect degradation, consider reducing the serum concentration or using a serum-free medium during the treatment period.
Experimental Protocol: Western Blot for β-catenin Stabilization
A common method to verify the activity of this compound is to measure the stabilization of β-catenin, a downstream target of GSK-3.
-
Cell Culture: Plate your cells of interest and grow them to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 μM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against β-catenin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: An increase in the β-catenin protein levels in this compound-treated cells compared to the vehicle control indicates successful GSK-3 inhibition.[5][6]
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Reference |
| DMSO | 50 mg/mL (34.12 mM) | [13] |
| 20% Acetonitrile / Water | 1 mg/mL | [2][8] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | Long-term | Protect from moisture. | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: GSK-3 in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Caption: Simplified mTOR signaling pathway showing the role of GSK-3 and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 1043881-55-5): R&D Systems [rndsystems.com]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gskure.com [gskure.com]
- 7. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L803-mts Dosage for In Vivo Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the novel Glycogen Synthase Kinase-3 (GSK-3) peptide inhibitor, L803-mts. It offers structured advice on dosage optimization for in vivo studies, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, peptide-based inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] The "-mts" suffix indicates the inclusion of a mitochondrial targeting sequence, designed to facilitate its accumulation within mitochondria, though its primary action is on the GSK-3 enzyme, which is involved in various cellular signaling pathways, including insulin signaling, inflammation, and cell proliferation.[1][2][3] Published studies have demonstrated its efficacy in vivo in models of diabetes, neurodegenerative disease, and prostate cancer.[1][2][3]
Q2: What is a recommended starting dose for this compound in a new in vivo mouse study?
A2: A literature review is the best starting point. One study in ob/ob mice used a daily intraperitoneal (i.p.) dose of 400 nmol for three weeks, which was found to be effective and non-toxic.[1] For a new model or different research question, it is crucial to perform a dose-range finding study.[4][5] A common strategy is to start with a low dose and escalate sequentially while monitoring for efficacy and toxicity.[6]
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A3: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[7][8] It is determined through a dose-escalation study where cohorts of animals receive increasing doses of this compound.[8] Key parameters to monitor include body weight (a loss of >20% is often considered a sign of toxicity), clinical observations (e.g., changes in behavior, ruffled fur), and mortality.[4][7] The MTD is a critical parameter for designing subsequent efficacy studies.[9]
Q4: What are the common routes of administration for a peptide like this compound?
A4: Peptides like this compound are typically administered parenterally due to poor oral bioavailability. Intraperitoneal (i.p.) injection is a common route used in preclinical rodent studies and has been successfully used for this compound.[1][10] Other potential routes include subcutaneous (s.c.) or intravenous (i.v.) injection. The choice of administration route can significantly impact the pharmacokinetic profile and should be consistent throughout a study.[6][11]
Q5: How frequently should I administer this compound?
A5: Dosing frequency depends on the peptide's half-life and the desired therapeutic effect. In a study with ob/ob mice, this compound was administered daily.[1] To determine the optimal dosing schedule, pharmacokinetic (PK) studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][12] These studies help maintain effective drug concentrations without causing toxicity from accumulation.[6]
Troubleshooting Guide
Issue 1: No therapeutic effect is observed at the initial doses.
| Possible Cause | Recommended Solution |
| Sub-therapeutic Dosing | The administered dose may be too low to achieve the necessary concentration at the target site. Solution: Carefully escalate the dose in subsequent cohorts. Refer to your dose-range finding study to select higher, non-toxic dose levels. |
| Poor Bioavailability | The peptide may be degrading rapidly or not reaching systemic circulation effectively via the chosen administration route. Solution: Consider an alternative route of administration (e.g., from i.p. to i.v.) or conduct a pharmacokinetic (PK) study to measure plasma concentrations and assess bioavailability. |
| Formulation Issues | The this compound peptide may not be properly solubilized or could be unstable in the vehicle. Solution: Verify the solubility and stability of your formulation. Ensure the vehicle is appropriate and does not interfere with the peptide's activity. |
| Model Insensitivity | The chosen animal model may not be responsive to GSK-3 inhibition for the intended endpoint. Solution: Review the literature to confirm that the GSK-3 pathway is a valid target in your specific disease model. Consider using a positive control to validate the model's responsiveness. |
Issue 2: High toxicity or mortality is observed, even at low doses.
| Possible Cause | Recommended Solution |
| Dose Miscalculation | Errors in calculating the dose or dilution can lead to accidental overdosing. Solution: Double-check all calculations, stock solution concentrations, and dilution steps. Ensure weighing and volume measurements are accurate. |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Solution: Run a vehicle-only control group to assess its tolerability. If the vehicle is toxic, identify a more biocompatible alternative (e.g., saline, PBS). |
| High Dosing Volume | Injecting too large a volume can cause stress and adverse effects. Solution: Adhere to institutional guidelines for maximum injection volumes for the chosen route and animal size. If necessary, increase the concentration to reduce the volume. |
| Model Sensitivity | The specific animal strain or disease model may be particularly sensitive to GSK-3 inhibition. Solution: Start with a much lower dose range in your next study. Review literature for any known sensitivities in your model. |
Issue 3: High variability in results is observed between animals in the same group.
| Possible Cause | Recommended Solution |
| Inconsistent Dosing Technique | Variations in injection technique can lead to inconsistent drug delivery. Solution: Ensure all personnel are thoroughly trained on the administration procedure. Standardize the injection site and technique for all animals. |
| Animal Variability | Biological differences in age, weight, or health status can contribute to variable responses. Solution: Use animals that are closely matched for age and weight. Ensure animals are sourced from a reliable vendor and are acclimatized before the study begins. Increase the number of animals per group (n-size) to improve statistical power. |
| Formulation Instability | If the peptide is not stable in the formulation, its effective concentration may vary over time. Solution: Prepare the formulation fresh before each use, if possible. Conduct stability tests on the formulation under the conditions of use. |
Data Presentation: Hypothetical Dose-Finding Study
The following tables represent example data from initial studies to determine the optimal dose of this compound.
Table 1: Example Dose-Range Finding Data in a Mouse Model of Neuroinflammation
| Dose Group | Dose (mg/kg, i.p., daily) | N | Avg. Body Weight Change (Day 14) | Key Efficacy Marker (e.g., % reduction in IL-6) | Clinical Observations |
| 1 (Vehicle) | 0 | 8 | +5.2% | 0% | Normal |
| 2 (Low Dose) | 1 | 8 | +4.8% | 15% | Normal |
| 3 (Mid Dose) | 5 | 8 | +3.5% | 45% | Normal |
| 4 (High Dose) | 10 | 8 | -8.1% | 60% | Mild lethargy in 2/8 animals |
| 5 (Toxicity) | 20 | 8 | -22.5%* | Not Assessed | Significant lethargy, ruffled fur |
*Exceeds typical 20% body weight loss limit for MTD studies.
Table 2: Example Maximum Tolerated Dose (MTD) Escalation Data
| Cohort | Dose (mg/kg, i.p., daily) | N | Avg. Body Weight Change (Day 7) | Dose-Limiting Toxicity (DLT) Observed | Decision |
| 1 | 5 | 3 | +2.1% | 0/3 animals | Escalate |
| 2 | 10 | 3 | -5.3% | 0/3 animals | Escalate |
| 3 | 15 | 3 | -16.7% | 1/3 animals (Weight loss >20%) | Escalate with caution |
| 4 | 20 | 3 | -25.1% | 3/3 animals (Weight loss >20%) | Stop. MTD is exceeded. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Objective: To identify a range of doses that are both safe and potentially effective to inform the design of definitive efficacy studies.
-
Animal Model: Select the appropriate species and strain for the disease model (e.g., C57BL/6 mice). Use animals of a single sex and consistent age/weight.
-
Group Allocation: Assign animals (n=5-8 per group) to a vehicle control group and at least 3-4 this compound dose groups.
-
Dose Selection: Select doses based on literature or in vitro data. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is common.
-
Administration: Administer this compound via the intended route (e.g., i.p.) for a defined period (e.g., 14 days).
-
Monitoring: Record body weight and clinical signs of toxicity daily. At the end of the study, collect blood and tissues for analysis of efficacy biomarkers and potential toxicity.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a short duration.[7]
-
Animal Model: Use a healthy, non-tumor-bearing rodent model (e.g., Swiss Webster mice).
-
Study Design: This is a dose-escalation study using small cohorts (n=3 per group).
-
Dose Escalation: Start with a dose expected to be well-tolerated. Administer the dose for a set period (e.g., 5-7 days). If no dose-limiting toxicity (DLT) is observed, escalate the dose in the next cohort (e.g., by a factor of 1.5-2x).
-
DLT Definition: Clearly define DLTs before the study. Common DLTs include >20% body weight loss, significant changes in blood chemistry, or severe clinical signs of distress.[4]
-
MTD Determination: The MTD is defined as the dose level just below the one that induces DLTs.[13] This dose is then recommended as the high dose for future efficacy studies.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Decision tree for troubleshooting common in vivo issues.
References
- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deltapeptides.com [deltapeptides.com]
- 12. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of L803-mts in kinase assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L803-mts, a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It is a cell-permeable phosphopeptide derived from the GSK-3 substrate Heat Shock Factor-1 (HSF-1).[4] The reported half-maximal inhibitory concentration (IC50) for GSK-3 is 40 μM.[1][5]
Q2: How selective is this compound? Are there any known off-targets?
This compound is reported to be a selective inhibitor of GSK-3.[1][4] Specifically, studies have shown that it does not inhibit Protein Kinase C (PKC), Protein Kinase B (PKB/Akt), or cdc2 protein kinase.[2][3] However, a comprehensive screen across the entire human kinome has not been published in the available literature. As with any kinase inhibitor, off-target effects are possible, especially at higher concentrations.[6][7]
Q3: The cellular phenotype I observe does not match known GSK-3 inhibition effects. Could this be due to an off-target effect?
While this compound is selective, a novel or unexpected phenotype could arise from several factors:
-
Off-Target Inhibition: At the concentration used, this compound may be inhibiting one or more other kinases.
-
Cell-Type Specificity: The downstream consequences of GSK-3 inhibition can be highly context-dependent, varying between different cell lines or tissues.
-
Pathway Crosstalk: Inhibition of GSK-3 can lead to complex, sometimes unpredictable, downstream signaling adjustments.[6]
-
Compound Purity/Stability: Ensure the compound is of high purity and has been stored correctly at -20°C or -80°C to avoid degradation.[1]
It is recommended to validate key findings using a structurally unrelated GSK-3 inhibitor or with a genetic approach like siRNA/shRNA knockdown of GSK-3.
Q4: What is the mechanism of action for this compound?
This compound acts as a substrate-competitive inhibitor. Unlike ATP-competitive inhibitors that bind to the kinase's ATP pocket, this compound mimics a substrate (HSF-1) and interacts with the substrate-binding site of GSK-3, including the phosphate-binding pocket.[4] This mechanism can offer a higher degree of selectivity compared to some ATP-competitive inhibitors.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and provide a hypothetical example of a broader kinase selectivity profile.
Table 1: Reported Activity of this compound
| Target Kinase | IC50 | Result | Reference |
|---|---|---|---|
| GSK-3 | 40 µM | Active Inhibition | [1][5] |
| PKC | N/A | No Inhibition Reported | [2][3] |
| PKB/Akt | N/A | No Inhibition Reported | [2][3] |
| cdc2 | N/A | No Inhibition Reported |[2][3] |
Table 2: Hypothetical Kinase Selectivity Profile (Illustrative Example) This table is a fictional representation to illustrate how data from a broad kinase panel screen might be presented. These are not real experimental results for this compound.
| Kinase Target | % Inhibition @ 50 µM |
| GSK-3β | 92% |
| CDK2/cyclinA | 15% |
| PKA | 12% |
| MAPK1 | 8% |
| SRC | 5% |
| ROCK1 | 2% |
Troubleshooting Guide
This guide addresses common issues encountered during kinase assays with this compound.
Issue 1: High variability between replicate wells in my in vitro kinase assay.
-
Possible Cause: Poor solubility or aggregation of the peptide inhibitor at the tested concentration.
-
Troubleshooting Steps:
-
Confirm the recommended solvent (e.g., 20% acetonitrile/water) was used for the stock solution.[2]
-
Perform a solubility test by visually inspecting the solution for precipitates.
-
Briefly sonicate the stock solution before preparing dilutions.
-
Include a positive control inhibitor with known good solubility to ensure the assay itself is robust.
-
Issue 2: My IC50 value for GSK-3 is significantly different from the published 40 µM.
-
Possible Cause: Differences in assay conditions.
-
Troubleshooting Steps:
-
ATP Concentration: If you are using an ATP-competitive assay format, be aware that this compound is substrate-competitive. The apparent IC50 may shift depending on the concentration of the peptide substrate used. Ensure your substrate concentration is held constant and is ideally at or below its Km value.
-
Enzyme/Substrate Source: The specific isoform (GSK-3α vs. GSK-3β), source (recombinant vs. native), and purity of the enzyme and substrate can affect inhibitor potency.
-
Incubation Time: Ensure that the kinase reaction is stopped within the linear range.
-
Issue 3: I see inhibition of a kinase other than GSK-3 in my experiment.
-
Possible Cause: A potential off-target effect.
-
Troubleshooting Steps:
-
Confirm with a Dose-Response Curve: Determine the IC50 for the suspected off-target. A potent IC50 (e.g., in the low micromolar range) is more likely to be physiologically relevant.
-
Check for Structural Homology: Investigate if the suspected off-target kinase shares structural similarity with GSK-3 in its substrate-binding domain.
-
Validate in a Cellular Context: Test whether this compound affects a known signaling pathway regulated by the suspected off-target kinase in cells.
-
Visualizations and Diagrams
Caption: Canonical Wnt signaling pathway showing inhibition of the destruction complex by Wnt, leading to β-catenin stabilization. This compound directly inhibits GSK-3, a key component of this complex.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound, from primary target validation to off-target confirmation.
Caption: A logical workflow for troubleshooting unexpected experimental results when using this compound.
Experimental Protocols
Protocol: In Vitro Kinase Assay for Off-Target Screening (ADP-Glo™ Format)
This protocol provides a general framework for testing this compound against a putative off-target kinase using a luminescent ADP-detection assay format.
1. Materials:
-
This compound stock solution (e.g., 10 mM in recommended solvent).
-
Recombinant kinase of interest (e.g., PKA, MAPK1).
-
Kinase-specific peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
2. Method:
-
Step 1: Reagent Preparation
-
Prepare a serial dilution of this compound in kinase reaction buffer. For a 10-point curve, you might start with a 200 µM concentration and perform 1:3 serial dilutions. Also prepare a "no inhibitor" control.
-
Prepare the kinase/substrate mix. Dilute the recombinant kinase and its corresponding peptide substrate in kinase reaction buffer to 2X the final desired concentration.
-
Prepare the ATP solution. Dilute ATP in reaction buffer to 2X the final desired concentration (typically the Km value for the specific kinase).
-
-
Step 2: Kinase Reaction
-
Add 5 µL of the this compound serial dilution or control to the wells of the assay plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 5 minutes at room temperature.
-
Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.
-
-
Step 3: Signal Detection
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This will deplete all unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
3. Data Analysis:
-
Subtract background luminescence (a well with no kinase).
-
Normalize the data by setting the "no inhibitor" control to 100% activity and a "no enzyme" control to 0% activity.
-
Plot the % inhibition versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for the potential off-target kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. gskure.com [gskure.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L803-mts in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of L803-mts, a selective glycogen synthase kinase-3 (GSK-3) inhibitor, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary neuron cultures?
A1: this compound is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a key enzyme implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease.[2] this compound is used in primary neuron cultures to study the roles of GSK-3 in neuronal function, investigate neuroprotective strategies, and screen for therapeutic compounds. It has been shown to reduce Aβ deposits and ameliorate cognitive deficits in mouse models of Alzheimer's disease.[1]
Q2: Is this compound toxic to primary neurons?
A2: this compound has been reported to have low toxicity in neurons compared to other GSK-3 inhibitors.[3] Long-term in vivo studies in mice have also suggested a good safety profile. However, as with any experimental treatment, high concentrations or suboptimal culture conditions can potentially lead to cytotoxicity.
Q3: What is the recommended working concentration of this compound for primary neuron cultures?
A3: The optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental condition. Based on available literature, a concentration of 40 μM has been used in "neuron-like" SH-SY5Y cells to study its effects on lysosomal acidification without apparent toxicity.[4][5] It is advisable to perform a dose-response curve to determine the optimal concentration that provides the desired biological effect with minimal toxicity.
Q4: How should I prepare and store this compound?
A4: this compound is a peptide and should be handled with care to maintain its stability. For detailed information on solubility and storage, it is crucial to refer to the manufacturer's data sheet. Generally, peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses specific issues that may arise during experiments with this compound in primary neuron cultures.
Issue 1: Increased Cell Death or Poor Neuronal Health After this compound Treatment
| Possible Cause | Recommended Action |
| High Concentration of this compound: The concentration of this compound may be too high for your specific primary neuron type. | Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a range of concentrations below and above the reported effective dose (e.g., 10 µM, 20 µM, 40 µM, 80 µM) and assess cell viability using assays like MTS or LDH release. |
| Suboptimal Culture Conditions: Primary neurons are sensitive to their environment. Poor culture conditions can exacerbate the potential toxicity of any treatment. | Solution: Ensure optimal culture conditions, including proper coating of culture vessels (e.g., with poly-D-lysine), appropriate cell seeding density, and the use of high-quality, serum-free neuronal culture medium and supplements.[6][7] |
| Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the neurons at the final concentration used. | Solution: Use a high-purity, sterile solvent recommended by the manufacturer. Ensure the final concentration of the solvent in the culture medium is minimal and does not exceed levels known to be safe for primary neurons (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Contamination: Bacterial or fungal contamination can cause widespread cell death. | Solution: Regularly inspect cultures for any signs of contamination. Use sterile techniques throughout the experimental process. |
Issue 2: Altered Neuronal Morphology (e.g., neurite retraction, beaded neurites)
| Possible Cause | Recommended Action |
| High Concentration of this compound: Even at sub-lethal concentrations, high doses of GSK-3 inhibitors can sometimes affect neuronal morphology. | Solution: As with increased cell death, perform a dose-response experiment and observe neuronal morphology at different concentrations using microscopy. Select the lowest concentration that produces the desired biological effect without adverse morphological changes. |
| Off-Target Effects: Although this compound is selective, very high concentrations may lead to off-target effects. | Solution: Use the lowest effective concentration possible. If morphological changes persist, consider using another structurally different GSK-3 inhibitor as a control to confirm that the observed effect is due to GSK-3 inhibition. |
Quantitative Data Summary
The following table summarizes available data on this compound concentration and its effects. Note that direct dose-response toxicity data in primary neurons is limited in the public domain.
| Cell Type | This compound Concentration | Observed Effect | Toxicity Noted | Reference |
| SH-SY5Y ("neuron-like") | 40 μM | Enhanced acidic lysosomal pool | Not reported | [4][5] |
| PC-3 (prostate cancer) | 10-100 µM | Increased C/EBPα protein stability | Not reported | [8] |
| In vivo (ob/ob mice) | 400 nmol (i.p. daily for 3 weeks) | Improved glucose homeostasis | Not toxic based on histopathology and blood chemistry |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound using a cell viability assay.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
Neuronal culture medium
-
MTS or LDH assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate until the desired stage of maturity.
-
Prepare serial dilutions of this compound in neuronal culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 μM). Include a vehicle control (medium with solvent only).
-
Carefully remove the old medium from the neurons and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard MTS or LDH release assay according to the manufacturer's instructions.[9]
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Assessing Neuronal Morphology After this compound Treatment
Materials:
-
Primary neuron cultures on coverslips in a multi-well plate
-
This compound at the determined optimal concentration
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat primary neurons cultured on coverslips with the optimal non-toxic concentration of this compound for the desired duration. Include a vehicle control.
-
After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the neurons using a fluorescence microscope and analyze neuronal morphology, including neurite length and branching.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow to determine optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gskure.com [gskure.com]
- 6. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L803-mts & GSK-3 Inhibition
This guide provides troubleshooting advice and frequently asked questions for researchers using L803-mts, a hypothetical peptide-based inhibitor, in Glycogen Synthase Kinase 3 (GSK-3) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how is it expected to inhibit GSK-3?
This compound is a synthetic peptide designed to inhibit GSK-3 activity. The "mts" designation suggests a potential mitochondrial targeting sequence, though its primary inhibitory mechanism is likely competitive binding. As a peptide inhibitor, it is designed to mimic a GSK-3 substrate, competing with endogenous or experimental substrates for the kinase's active site. Unlike small molecule inhibitors that often target the ATP-binding pocket, substrate-competitive peptide inhibitors can offer a different mechanism of action.[1] However, achieving high potency can be challenging, and they may require higher concentrations compared to ATP-competitive inhibitors.[1]
Q2: My this compound is not showing any inhibition of GSK-3β in my in vitro kinase assay. What are the possible reasons?
Failure to observe inhibition can stem from several factors related to the inhibitor, the enzyme, assay components, or the overall experimental setup. Here is a breakdown of potential issues:
-
Inhibitor Integrity and Concentration:
-
Degradation: Peptides are susceptible to degradation by proteases, which may be present in cell lysate preparations.[2] Ensure proper storage at -20°C or -80°C and consider adding protease inhibitors to your assay mix if using cell lysates.[2]
-
Solubility: The peptide may not be fully dissolved in the assay buffer. See the troubleshooting question on solubility below.
-
Concentration: The concentration of this compound may be too low to effectively compete with the substrate, especially if the substrate concentration is high.
-
-
Enzyme Activity:
-
Inactive Enzyme: The recombinant GSK-3β may be inactive due to improper storage, handling, or repeated freeze-thaw cycles.[3] Always run a positive control (a known GSK-3 inhibitor like CHIR-99021) and a negative control (no inhibitor) to confirm enzyme activity.[4]
-
Low Enzyme Concentration: The amount of GSK-3β might be too low to generate a sufficient signal over background. An enzyme titration is recommended to determine the optimal concentration.[5]
-
-
Assay Conditions:
-
High ATP Concentration: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will outcompete the inhibitor. Determine the Km of ATP for your specific GSK-3β enzyme and use an ATP concentration at or near this value.
-
High Substrate Concentration: If this compound is a substrate-competitive inhibitor, a high concentration of the peptide substrate (e.g., GSM or phospho-CREB peptide) will make it difficult to observe inhibition.[1][6] Optimize the substrate concentration to be near its Km value.
-
Incorrect Buffer Components: Ensure the kinase assay buffer contains the necessary components like MgCl₂, DTT, and is at the correct pH (typically ~7.2-7.5).[3][7]
-
Q3: How can I be sure that my GSK-3β enzyme is active?
To validate your GSK-3β enzyme's activity, perform the following control experiments:
-
No-Enzyme Control: Prepare a reaction well that includes all assay components (buffer, substrate, ATP) except for the GSK-3β enzyme. This will establish the background signal of your assay.
-
No-Inhibitor (Vehicle) Control: Run a reaction with the active GSK-3β enzyme, substrate, and ATP, but add only the vehicle (e.g., DMSO or water) used to dissolve this compound. This provides your maximum kinase activity signal (100% activity).
-
Positive Control Inhibitor: Use a well-characterized, potent GSK-3 inhibitor (e.g., CHIR-99021) at a concentration known to cause significant inhibition (e.g., 100 nM).[4] A strong reduction in signal compared to the vehicle control confirms that the enzyme is active and responsive to inhibition.
Q4: What are the optimal concentrations of ATP and substrate peptide to use in my GSK-3β inhibition assay?
The optimal concentrations depend on the specific assay format and reagents. However, a common starting point is to use concentrations close to the Michaelis constant (Km) for both ATP and the substrate peptide. This ensures the assay is sensitive to competitive inhibitors. For many GSK-3β assays, the Km for ATP is in the low micromolar range.[7]
| Component | Typical Concentration Range | Recommendation |
| GSK-3β Enzyme | 0.5 - 2.0 ng/µL | Perform a titration to find the optimal concentration for a robust signal.[8] |
| Substrate Peptide | 50 - 200 nM | Use a concentration near the Km value for your specific substrate.[7] |
| ATP | 1 - 25 µM | Use a concentration near the Km value to ensure sensitivity to inhibitors.[7][8] |
Q5: I'm observing inconsistent results between experiments. What could be the cause?
Inconsistency, or poor Z' factor, can be caused by:
-
Pipetting Errors: Small volumes used in 96- or 384-well plates are prone to error. Ensure pipettes are calibrated and use careful technique.
-
Reagent Instability: Repeated freeze-thaw cycles of the enzyme or ATP can reduce their activity.[3] Prepare single-use aliquots of key reagents.
-
Variable Incubation Times: Ensure all wells are incubated for the same duration at a stable temperature.[9]
-
Inhibitor/Reagent Mixing: Mix all components thoroughly by gently shaking the plate before incubation and reading.
Q6: this compound appears to be insoluble in my aqueous assay buffer. What should I do?
Peptide solubility can be a significant issue. If you observe precipitation or poor inhibition that you suspect is due to solubility:
-
Initial Dissolution: Dissolve the lyophilized peptide in a small amount of an appropriate solvent like DMSO first, then make serial dilutions in the aqueous assay buffer. Keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1%).[4]
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
pH Adjustment: Check if adjusting the pH of the buffer helps with solubility, without affecting enzyme activity.
Experimental Protocols
Protocol: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[5]
1. Reagent Preparation:
-
Kinase Buffer (1x): Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[7]
-
GSK-3β Enzyme: Thaw recombinant human GSK-3β on ice. Dilute to the desired working concentration (e.g., 1.2 ng/µL) in 1x Kinase Buffer.[8]
-
Substrate Peptide: Dilute a stock solution of a suitable GSK-3 substrate peptide (e.g., ULight-GS peptide) to a working concentration of 200 ng/µL in 1x Kinase Buffer.[8]
-
ATP Solution: Thaw a stock solution of ATP and dilute to a working concentration (e.g., 25 µM) in 1x Kinase Buffer.[8]
-
This compound Inhibitor: Prepare a 10-point, 3-fold serial dilution of this compound starting from a high concentration (e.g., 100 µM).
2. Assay Procedure (384-well plate format):
-
Add 1 µL of each this compound dilution (or vehicle/positive control) to the appropriate wells.
-
Add 2 µL of the diluted GSK-3β enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix.
-
Gently mix the plate and incubate at room temperature for 60 minutes.[8]
-
To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[8]
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background (no-enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the positive control as 0% activity.
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations & Diagrams
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. Use of a synthetic peptide as a selective substrate for glycogen synthase kinase 3 [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.es [promega.es]
Technical Support Center: Enhancing L803-mts Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the selective GSK-3 peptide inhibitor, L803-mts.
Troubleshooting Guide
This guide addresses common issues encountered during animal experiments with this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or undetectable plasma concentrations of this compound after oral administration. | - Enzymatic Degradation: this compound, as a peptide, is susceptible to degradation by proteases in the gastrointestinal (GI) tract.[1][2][3] - Poor Permeability: The molecular size and hydrophilic nature of the peptide backbone may limit its absorption across the intestinal epithelium.[1][2][4] - First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce the amount of active compound reaching systemic circulation. | - Formulation with Protease Inhibitors: Co-administer this compound with broad-spectrum protease inhibitors like aprotinin or bestatin to protect it from enzymatic degradation in the GI tract.[1][5] - Encapsulation in Nanocarriers: Formulate this compound in lipid-based nanoparticles (e.g., liposomes, SLNs) or polymeric nanoparticles to shield it from degradation and enhance absorption.[6][7][8][9][10][11][12] - Chemical Modification: While this compound is already myristoylated to improve cell permeability, further modifications such as PEGylation could be explored to increase systemic half-life.[3][4][13] |
| High variability in bioavailability between individual animals. | - Inconsistent Dosing: Inaccurate oral gavage or variability in food and water intake can affect absorption. - Physiological Differences: Variations in GI tract physiology, such as gastric emptying time and intestinal motility, among animals. - Formulation Instability: The formulation may not be homogenous, leading to inconsistent dosing of the active ingredient. | - Standardize Dosing Procedure: Ensure consistent oral gavage technique and timing relative to feeding schedules. Fasting animals overnight before oral administration can reduce variability. - Optimize Formulation: Utilize self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve the homogeneity and consistency of the formulation.[10] - Increase Animal Numbers: Use a sufficient number of animals per group to account for biological variability and obtain statistically significant results. |
| Rapid clearance of this compound from systemic circulation after parenteral administration (e.g., intravenous, intraperitoneal). | - Renal Clearance: Peptides are often rapidly cleared by the kidneys.[13] - Proteolytic Degradation in Plasma: this compound may be degraded by proteases present in the bloodstream.[3] | - Formulation with Sustained-Release Carriers: Encapsulate this compound in sustained-release formulations like polymeric microspheres or hydrogels to prolong its presence in circulation.[6] - PEGylation: Covalently attaching polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, reducing renal clearance and shielding it from proteases.[3][13] |
| Poor central nervous system (CNS) penetration. | - Blood-Brain Barrier (BBB): The BBB effectively restricts the passage of most peptides from the systemic circulation into the brain. | - Intranasal Administration: This route can bypass the BBB and deliver this compound directly to the CNS.[14][15][16] - Formulation with CNS-Targeting Ligands: Decorate the surface of nanocarriers with ligands (e.g., transferrin, insulin) that can facilitate receptor-mediated transcytosis across the BBB. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[17][18] As a peptide, it is prone to degradation by proteases and has poor permeability across biological membranes, which can lead to low bioavailability when administered orally.[1][2][3] The myristoylation of this compound is a lipid modification designed to enhance its cell permeability.[19][20][21]
2. What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Lipid-based nanocarriers and polymeric nanoparticles are highly promising for improving the oral bioavailability of peptide drugs like this compound.[7][8][9][10][11][12] These formulations can protect the peptide from enzymatic degradation in the gut and enhance its absorption across the intestinal wall.[1][2]
3. How does myristoylation of this compound affect its bioavailability?
Myristoylation, the attachment of a C14 saturated fatty acid, increases the lipophilicity of the peptide. This modification is known to enhance the ability of peptides to interact with and cross cell membranes, thereby improving cellular uptake.[19][20][21] While this primarily aids in intracellular delivery, it can also contribute to improved absorption from the GI tract.
4. What administration routes other than oral should be considered for preclinical studies?
For preclinical studies, especially those targeting the CNS, intranasal administration is a viable option as it can bypass the blood-brain barrier.[14][15][16] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are also common routes that avoid first-pass metabolism, though they may still be subject to rapid clearance.[22]
5. Are there any commercially available reagents that can be used to enhance the bioavailability of this compound?
While there are no specific commercial kits for this compound, various excipients can be used in formulations. These include:
-
Lipids for nanocarriers: Phospholipids, cholesterol, and triglycerides.[11]
-
Polymers for nanoparticles: PLGA (poly(lactic-co-glycolic acid)) and chitosan.[9][23]
-
Permeation enhancers: Capric acid and its derivatives.[1][5]
Data on Formulation Strategies for Peptide Bioavailability
| Formulation Strategy | Key Advantages | Expected Improvement in Oral Bioavailability (Relative to unformulated peptide) |
| Unformulated Peptide Solution | Simple to prepare. | Baseline (Typically <1-2%) |
| Co-administration with Permeation Enhancers | Increases paracellular and/or transcellular transport. | 2 to 5-fold |
| Co-administration with Protease Inhibitors | Protects against enzymatic degradation in the GI tract. | 2 to 10-fold |
| Encapsulation in Polymeric Nanoparticles (e.g., PLGA) | Protects from degradation and allows for controlled release.[9] | 5 to 20-fold |
| Encapsulation in Lipid-Based Nanocarriers (e.g., Liposomes, SLNs) | Protects from degradation, enhances absorption via lymphatic uptake, and improves cell permeability.[7][10][11] | 10 to 50-fold |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, increasing the surface area for absorption and protecting the peptide.[10] | 10 to 40-fold |
Note: The values presented are illustrative and the actual improvement will depend on the specific peptide, formulation composition, and animal model.
Experimental Protocols
Protocol for Preparation of this compound Loaded Liposomes
This protocol describes a common method for encapsulating a peptide like this compound into liposomes using the thin-film hydration technique.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add this compound to the lipid solution. The amount of this compound will depend on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
To remove any unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol for a Pharmacokinetic Study of this compound in Rodents
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of an this compound formulation in rats or mice.
Animal Model:
-
Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
Experimental Groups:
-
Intravenous (IV) Bolus: this compound in saline (for determination of absolute bioavailability).
-
Oral Gavage: this compound in the test formulation (e.g., liposomes).
-
Control Group: Vehicle control for the oral formulation.
Procedure:
-
Administer this compound to the respective groups. For the IV group, inject a known concentration of this compound solution via the tail vein. For the oral group, administer the formulation using an appropriate gavage needle.
-
Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: this compound inhibits GSK-3, preventing β-catenin degradation and promoting gene transcription.
Caption: Workflow for determining the bioavailability of an this compound formulation in animal models.
Caption: A decision tree for troubleshooting low bioavailability of this compound in animal studies.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation strategies to improve oral peptide delivery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. precisionnanomedicine.com [precisionnanomedicine.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. gskure.com [gskure.com]
- 15. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with L803-mts treatment.
Welcome to the technical support center for L803-mts, a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results that may be encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, myristoylated peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] Its primary mechanism of action is to selectively and competitively inhibit GSK-3, a serine/threonine kinase that is a key regulator in numerous cellular processes. By inhibiting GSK-3, this compound can modulate downstream signaling pathways, including the Wnt/β-catenin and mTOR pathways.
Q2: What are the common research applications for this compound?
A2: this compound has been utilized in a variety of research models, including:
-
Neurodegenerative Diseases: Investigating its potential to reduce amyloid-β (Aβ) plaques and ameliorate cognitive deficits in models of Alzheimer's disease.[2][3]
-
Metabolic Disorders: Studying its effects on improving glucose homeostasis in models of diabetes.
-
Psychiatric Disorders: Exploring its anti-depressive effects.[1]
-
Oncology: Examining its role in reducing tumor growth in cancer models.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months when sealed and protected from moisture.[1] It is recommended to aliquot the solution after reconstitution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q4: What is the recommended solvent for reconstituting this compound?
A4: this compound is soluble in a mixture of acetonitrile and water. A common solvent for reconstitution is 20% acetonitrile in water.
Troubleshooting Inconsistent Results
Q5: I am observing high variability in my experimental results with this compound. What are the potential causes?
A5: Inconsistent results with this compound can stem from several factors related to its nature as a peptide inhibitor and its target, GSK-3. Key areas to investigate include:
-
Peptide Stability and Handling:
-
Improper Storage: Ensure the compound is stored at the correct temperature and protected from moisture to prevent degradation.[1]
-
Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide to minimize degradation.[1]
-
Adsorption to Surfaces: Peptides can adsorb to plasticware. Consider using low-adhesion microcentrifuge tubes.
-
-
Experimental System Variables:
-
Cell Line/Animal Model Differences: The cellular context, including the basal activity of GSK-3 and interacting signaling pathways, can significantly influence the outcome.
-
Treatment Conditions: Inconsistent incubation times, cell densities, or drug concentrations can lead to variability.
-
-
GSK-3 Pathway Complexity:
-
Off-Target Effects: While this compound is selective, very high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration.[4]
-
Feedback Loops: GSK-3 is part of complex signaling networks with multiple feedback loops. The timing of your analysis post-treatment is critical.
-
Q6: My in vitro experiments show a weaker than expected effect of this compound. How can I troubleshoot this?
A6: A weaker than expected effect in vitro could be due to several factors:
-
Suboptimal Concentration: Perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental endpoint. The reported IC50 for this compound is 40 μM.[1]
-
Cell Permeability: While this compound is myristoylated to enhance cell permeability, efficiency can vary between cell types.
-
Peptide Degradation: Ensure the peptide has been stored and handled correctly. Consider using fresh stock.
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough.
Q7: I am not observing the expected increase in β-catenin levels after this compound treatment in my western blot. What could be wrong?
A7: Trouble with detecting changes in β-catenin levels is a common issue. Here are some troubleshooting steps:
-
Protein Degradation: β-catenin is rapidly degraded. Ensure that your lysis buffer contains a fresh and effective protease inhibitor cocktail.[5]
-
Subcellular Fractionation: GSK-3-mediated degradation of β-catenin occurs in the cytoplasm. Consider performing subcellular fractionation to analyze the cytoplasmic and nuclear pools of β-catenin separately.
-
Antibody Selection: Use a validated antibody for β-catenin.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading.
-
Timing of Analysis: The accumulation of β-catenin can be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (5XFAD)
| Parameter | Treatment Group | Outcome | Reference |
| Cognitive Performance | This compound treated 5XFAD mice | Improved to 72 ± 14% of Wild-Type performance | [2] |
| Untreated 5XFAD mice | 20 ± 10% of Wild-Type performance | [2] | |
| Aβ Plaque Load (Congo Red) | This compound treated 5XFAD mice | 75 ± 6.8% reduction | [2] |
| Aβ Plaque Load (Immunostaining) | This compound treated 5XFAD mice | 84 ± 20% reduction | [2] |
Table 2: Summary of this compound Effects on Downstream Signaling in 5XFAD Mouse Brains
| Signaling Molecule | Observation in this compound Treated Mice | Interpretation | Reference |
| β-catenin | Increased levels | In vivo inhibition of GSK-3 | [6] |
| LC3-II/LC3 ratio | Small reduction | Inhibition of autophagy | [2][6] |
| p62/SQSTM | Significantly increased levels | Inhibition of autophagic activity | [2][6] |
| mTOR activity | Restored | Reactivation of mTOR pathway | [2][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations.
-
Treatment Regimen:
-
Start treatment at 2 months of age.
-
Administer this compound intranasally every other day for 120 days.
-
Dosage: 80 μg total in a vehicle solution.
-
Vehicle Solution: 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.
-
Administration: 5 μl of the solution in each nostril.
-
-
Endpoint Analysis:
-
At 6 months of age, perform behavioral tests such as the contextual fear conditioning test.
-
Sacrifice animals and collect brain tissue for histological and biochemical analysis (e.g., Congo red staining, immunostaining for Aβ, western blotting for signaling proteins).
-
Protocol 2: Western Blot Analysis of β-catenin and mTOR Pathway Activation
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-β-catenin
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Rabbit anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and modulation of mTOR signaling.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
L803-mts stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L803-mts in cell culture media. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the peptide.
Q2: How should I dissolve this compound?
A2: Due to its hydrophobic nature, it is recommended to first dissolve lyophilized this compound in a small volume of sterile, high-purity dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted to the final working concentration in your desired cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level toxic to your cells (typically below 0.5%).
Q3: What is the expected stability of this compound in cell culture media at 37°C?
Q4: I am observing inconsistent or no biological effect with this compound. What could be the issue?
A4: Inconsistent results can arise from several factors:
-
Peptide Degradation: this compound may be degrading in the culture medium over the course of your experiment. Consider reducing the incubation time or replenishing the medium with fresh this compound.
-
Peptide Aggregation: The peptide may be aggregating, reducing its effective concentration. Ensure proper dissolution and consider if the concentration used is appropriate.
-
Inaccurate Concentration: Incomplete dissolution of the lyophilized powder can lead to a lower than expected stock concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting stock solution in culture medium. | The peptide has exceeded its solubility limit in the aqueous medium. | 1. Decrease the final concentration of this compound in the culture medium. 2. Increase the serum percentage in the medium if your experiment allows, as serum proteins can aid in solubility. 3. Perform a solubility test with a small aliquot to determine the maximum soluble concentration in your specific medium. |
| High variability between experimental replicates. | 1. Inconsistent dissolution of this compound. 2. Degradation of this compound in the medium during the experiment. 3. Pipetting errors. | 1. Ensure the stock solution is homogenous before use. 2. Minimize the time between adding this compound to the medium and starting the experiment. For longer experiments, consider replenishing the compound. 3. Use calibrated pipettes and proper pipetting techniques. |
| No dose-dependent response observed. | 1. The concentration range tested is not appropriate for the cell line or assay. 2. The peptide has degraded, and the active concentration is lower than expected. | 1. Perform a wider dose-response curve to identify the optimal concentration range. 2. Conduct a stability test of this compound under your experimental conditions to determine its half-life. |
This compound Stability in Cell Culture Media
To provide a practical guideline for researchers, the following table summarizes hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual stability may vary based on specific experimental conditions, including cell type, cell density, and serum lot.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 8 | 85 | 88 |
| 24 | 60 | 65 |
| 48 | 35 | 40 |
| 72 | 15 | 20 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C.
2. Experimental Setup:
-
Prepare your cell culture medium of choice (e.g., DMEM, RPMI-1640) with the desired serum concentration (e.g., 10% FBS).
-
Add this compound from your stock solution to the medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells.
-
Prepare two sets of samples: one with your cells plated at the desired density and a cell-free control (medium with this compound only).
-
Incubate the samples at 37°C in a humidified incubator.
3. Sample Collection:
-
Collect aliquots from both the cell-containing and cell-free conditions at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, stop enzymatic activity by adding a protease inhibitor cocktail and flash-freezing the samples in liquid nitrogen. Store at -80°C until analysis.
-
For cell-containing samples, centrifuge to pellet the cells and collect the supernatant for analysis.
4. Analysis of this compound Concentration:
-
The concentration of intact this compound in each sample can be quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for the separation and specific detection of the parent peptide.
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for both conditions.
-
Calculate the half-life (t½) of this compound in your specific cell culture medium.
Visualizing Experimental Workflow and Signaling Pathway
To further aid in experimental design and understanding, the following diagrams illustrate the stability assessment workflow and the canonical Wnt signaling pathway where this compound exerts its inhibitory effect on GSK-3.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits GSK-3 in the canonical Wnt signaling pathway.
References
How to control for vehicle effects when using L803-mts.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a focus on controlling for vehicle effects in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a myristoylated, selective, and substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3) with an IC50 of 40 μM.[1][2] It is utilized in research to investigate the role of GSK-3 in various signaling pathways and disease models. Published studies have demonstrated its use in models of Alzheimer's disease, where it has been shown to reduce Aβ deposits, and in studies of depression and diabetes.[1][2][3][4]
Q2: What is a "vehicle" and why is it important to control for its effects?
A2: A vehicle is the solvent or medium used to dissolve and deliver a substance, such as this compound, to a biological system (e.g., cell cultures or in vivo models).[5] It is crucial to control for vehicle effects because the vehicle itself may have a biological effect, independent of the dissolved substance.[5][6] A vehicle control group (cells or animals treated with the vehicle alone) is therefore essential to ensure that any observed effects are due to the substance of interest (this compound) and not the solvent.[5]
Q3: What is the recommended vehicle for this compound?
A3: The recommended solvent for this compound is a solution of 20% acetonitrile in water.
Q4: How should I prepare the this compound stock solution and the vehicle control?
A4: To prepare a stock solution, dissolve this compound in 20% acetonitrile/water to a desired concentration (e.g., 1 mg/ml). The vehicle control should be an identical solution of 20% acetonitrile/water without the this compound peptide. It is critical that the final concentration of the vehicle is consistent across all experimental groups, including the treated and vehicle control groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background or toxicity in vehicle control group. | The concentration of the vehicle (e.g., acetonitrile) is too high for the cell line or model system being used. | Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. Ensure the final concentration of the vehicle in the experimental wells/animals does not exceed this level. |
| Variability between replicates in cell-based assays (e.g., MTS/MTT). | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[7] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.[7] |
| This compound appears to have no effect at expected concentrations. | Improper storage of this compound, leading to degradation. The peptide may not be fully dissolved. | Store the powdered this compound at -20°C or -80°C as recommended.[2] Ensure the peptide is completely solubilized in the vehicle before adding it to your experimental system. |
| Observed effects are inconsistent with published literature. | Differences in experimental conditions such as cell line, passage number, or treatment duration. The vehicle may be interfering with the assay. | Standardize your experimental protocol and ensure all parameters are consistent. Always include a vehicle-only control to isolate the effect of this compound.[5] |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTS Assay) with this compound
This protocol outlines the key steps for assessing the effect of this compound on cell viability while controlling for vehicle effects.
1. Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in 20% acetonitrile/water to a concentration of 1 mg/ml. Store aliquots at -80°C.[2]
-
Vehicle Control Solution: Prepare a 20% acetonitrile/water solution without this compound.
-
Cell Culture Medium: Use the appropriate medium for your cell line. For MTS assays, phenol red-free medium is recommended to reduce background absorbance.[8]
2. Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter a logarithmic growth phase (typically 18-24 hours).[8]
3. Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Prepare corresponding dilutions of the vehicle control solution in cell culture medium. The final concentration of acetonitrile/water must be the same in both the this compound treated wells and the vehicle control wells.
-
Replace the existing medium in the wells with the medium containing this compound or the vehicle control. Include wells with medium only as a background control.
4. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
5. MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
6. Data Analysis:
-
Subtract the average absorbance of the background control (medium only) from all other wells.
-
Normalize the data to the vehicle control. The viability of the vehicle control is set to 100%.
-
Calculate the percent viability for each concentration of this compound.
Summary of this compound Properties
| Property | Description |
| Target | Glycogen Synthase Kinase-3 (GSK-3)[1][2] |
| Mechanism of Action | Selective, substrate-competitive inhibitor[2][3] |
| IC50 | 40 μM[1][2] |
| Molecular Weight | 1465.63 g/mol [2] |
| Formula | C₆₆H₁₀₉N₁₄O₂₁P[2] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile/water |
| Storage | Powder: -80°C for 2 years, -20°C for 1 year. Stock Solution: -80°C for 6 months, -20°C for 1 month.[2] |
Visualizations
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 4. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing L803-mts Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the GSK-3 inhibitor, L803-mts, in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It functions by binding to the substrate-binding site of GSK-3, thereby preventing the phosphorylation of its downstream targets.[3] This inhibitory action modulates key signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on published studies, a common starting concentration for this compound is in the low micromolar (µM) range. For example, in studies with prostate cancer cell lines, concentrations around 100 µM have been used to assess effects on protein stability, while lower concentrations may be effective for other cell types and assays.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does incubation time influence the observed effects of this compound?
A3: Incubation time is a critical parameter that dictates the cellular response to this compound. The optimal time can vary significantly depending on the cell type, the specific assay being performed, and the biological endpoint of interest. Short incubation times may be sufficient to observe rapid signaling events like changes in protein phosphorylation, while longer incubation periods are often necessary to detect effects on cell viability, proliferation, or gene expression.
Q4: Should the media containing this compound be replaced during long-term incubation?
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on the target. | Incubation time is too short for the biological process to occur. | Perform a time-course experiment. Start with a broad range of time points (e.g., 4, 8, 12, 24, 48, and 72 hours) to identify a window where the effect is maximal. |
| This compound concentration is too low. | In conjunction with the time-course experiment, test a range of this compound concentrations to ensure an effective dose is being used. | |
| Cell density is not optimal. | Ensure that cells are in the logarithmic growth phase and are not over-confluent, as this can affect their response to treatment. | |
| High variability between replicate wells. | Inconsistent cell seeding or inhibitor addition. | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for adding this compound to minimize variability. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Cell death observed in control (untreated) wells at later time points. | Nutrient depletion or waste product accumulation in the culture medium. | For longer incubation times, consider a medium change during the experiment. Ensure the initial seeding density is appropriate to avoid overgrowth by the end of the experiment. |
| Conflicting results between different assay types (e.g., viability vs. signaling). | Different kinetics of cellular responses. | Signaling events (e.g., phosphorylation changes) are often rapid (minutes to hours), while effects on cell viability or proliferation may take longer to manifest (24-72 hours). Optimize the incubation time for each specific assay. |
Data Summary: Recommended Incubation Times for this compound in Various Assays
The following table summarizes recommended starting points for this compound incubation times based on the type of cell-based assay. These are general guidelines and should be optimized for your specific experimental system.
| Assay Type | Typical Incubation Time Range | Key Considerations | Reference Example |
| Western Blot (Signaling Pathway Analysis) | 4 - 24 hours | Shorter times are often sufficient to detect changes in the phosphorylation state of GSK-3 targets like β-catenin and Tau. A time-course is recommended to capture peak activity. | Treatment of SH-SY5Y cells for 4 hours showed increased β-catenin levels.[5] |
| Cell Viability/Proliferation (e.g., MTS, MTT) | 24 - 96 hours | The effect on cell number is a cumulative process. Longer incubation times are generally required to observe significant changes. | GSK-3 inhibitors showed effects on AML cell proliferation as early as 24 hours, with continued effects up to 96 hours.[1] |
| Gene Expression Analysis (e.g., qPCR, Microarray) | 8 - 48 hours | Changes in gene transcription can occur within hours of GSK-3 inhibition. The optimal time will depend on the half-life of the target mRNA. | Treatment of prostate cancer cells with this compound for 8 hours was used to assess changes in protein stability, which can be correlated with gene expression changes.[6] |
| Immunofluorescence (Protein Localization) | 4 - 24 hours | Similar to Western blotting, changes in the subcellular localization of proteins like β-catenin can be observed within this timeframe. | Treatment of hippocampal neurons for 4 hours was sufficient to observe changes in β-catenin localization.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Western Blot Analysis of β-catenin Stabilization
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: Prepare a stock solution of this compound. The following day, treat the cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Include a vehicle-treated control for each time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. Plot the normalized β-catenin levels against the incubation time to determine the optimal duration for β-catenin stabilization.
Protocol 2: Optimizing Incubation Time for Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 12-24 hours).
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: At the end of each incubation period, add 20 µL of MTS reagent to each well.[2]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.[2] The optimal MTS incubation time may need to be determined empirically.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control. Plot the viability against the this compound concentration for each incubation time to determine the IC50 values. The optimal incubation time is the one that provides a robust and reproducible dose-response curve.
Visualizations
References
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Inhibitory Effect of L803-mts on GSK-3 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with other common inhibitors. The information presented herein is supported by experimental data to validate its efficacy and mechanism of action.
Introduction to this compound and GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3 activity has been implicated in a range of pathologies, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, GSK-3 has emerged as a significant therapeutic target.
This compound is a myristoylated, cell-permeable peptide inhibitor designed to be a selective, substrate-competitive inhibitor of GSK-3. Its unique mechanism of action offers potential advantages over traditional ATP-competitive inhibitors, particularly concerning selectivity and off-target effects.
Comparative Analysis of GSK-3 Inhibitors
The following table provides a comparative overview of this compound and other widely used GSK-3 inhibitors, highlighting key differences in their biochemical properties and mechanisms of action.
| Inhibitor | IC50 Value | Mechanism of Action | Selectivity | Key Characteristics |
| This compound | 40 μM[1][2] | Substrate-competitive | High; does not inhibit PKC, PKB, or cdc2[3][4] | Peptide-based; myristoylated for cell permeability.[5] Mimics the phosphorylated substrate of GSK-3. |
| CHIR-99021 | GSK-3β: 6.7 nMGSK-3α: 10 nM[6] | ATP-competitive | High; >500-fold selectivity for GSK-3 over related kinases like CDC2 and ERK2.[6] | Potent and highly selective small molecule. Widely used in stem cell research to maintain pluripotency by activating the Wnt/β-catenin pathway.[7][8] |
| TDZD-8 | Varies by study | Non-ATP-competitive (Allosteric) | Selective for GSK-3 | Belongs to the thiadiazolidinone class.[9] Its irreversible binding to a cysteine residue in the active site has been suggested. |
| Lithium | ~1-2 mM | Non-competitive (competes with Mg2+) | Relatively non-selective; inhibits other enzymes. | A mood stabilizer used in the treatment of bipolar disorder. Its therapeutic effects are partly attributed to GSK-3 inhibition. |
Experimental Data Supporting this compound Activity
The inhibitory effect of this compound on GSK-3 has been validated through various in vitro and in vivo experiments. The data below summarizes key findings that demonstrate its biological activity.
| Experimental Model | Assay | Key Findings | Reference |
| In Vitro | GSK-3β Kinase Assay | This compound inhibits purified GSK-3β with an IC50 of 40 μM. A scrambled control peptide showed no inhibitory activity. | [2] |
| HEK293 Cells | Glycogen Synthase Activity | This compound treatment resulted in a 2.5-fold activation of glycogen synthase activity, a downstream target of GSK-3. | [3][4][5] |
| Mouse Hippocampus | Western Blot for β-catenin | In vivo administration of this compound led to a 20%-50% increase in the expression levels of β-catenin, an endogenous substrate of GSK-3. | [2] |
| 5XFAD Mouse Model of Alzheimer's | Immunohistochemistry & Behavioral Tests | Nasal treatment with this compound reduced Aβ plaque deposits and ameliorated cognitive deficits. | [5][10] |
| Mouse Model of Depression | Forced Swimming Test | This compound administration reduced the duration of immobility, indicating an antidepressant-like effect. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro GSK-3 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3.
-
Reaction Setup : Prepare a reaction mixture containing purified recombinant GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition : Add varying concentrations of this compound or a control compound to the reaction mixture.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the kinase reaction to proceed.
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®), where a higher signal indicates greater inhibition of kinase activity.
-
Data Analysis : Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for β-catenin Levels
This technique is used to measure the protein levels of β-catenin, a direct substrate of GSK-3, in cell or tissue lysates.
-
Sample Preparation : Homogenize tissue samples (e.g., mouse hippocampus) or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The band intensity corresponds to the protein level. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Forced Swimming Test (FST) in Mice
This behavioral test is used to assess depressive-like behavior and the efficacy of antidepressant compounds.
-
Apparatus : Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation : Allow mice to acclimate to the testing room for at least one hour before the test.
-
Procedure : Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.
-
Behavioral Scoring : Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis : Compare the duration of immobility between the this compound-treated group and a control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing GSK-3 Signaling and Experimental Validation
The following diagrams, generated using the DOT language, illustrate the GSK-3 signaling pathway and a typical workflow for validating a GSK-3 inhibitor.
Caption: The Wnt/β-catenin and PI3K/Akt signaling pathways regulating GSK-3 activity.
Caption: A typical experimental workflow for validating the inhibitory effect of this compound on GSK-3.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk-3.com [gsk-3.com]
- 7. agscientific.com [agscientific.com]
- 8. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
A Comparative Guide to GSK-3 Inhibition: L803-mts versus Lithium Chloride
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthale Kinase 3 (GSK-3) is a critical serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and cell fate. Its dysregulation is linked to various pathologies, making it a key target for therapeutic intervention. This guide provides an objective comparison of two prominent GSK-3 inhibitors: the peptide-based L803-mts and the simple salt, lithium chloride. We present a comprehensive analysis of their mechanisms of action, potency, selectivity, and supporting experimental data to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: this compound vs. Lithium Chloride
| Feature | This compound | Lithium Chloride |
| Inhibitor Type | Peptide-based, substrate-competitive | Simple inorganic salt, non-competitive |
| Primary Mechanism | Binds to the substrate-binding site of GSK-3, preventing phosphorylation of its target proteins. | Directly inhibits GSK-3 by competing with magnesium ions (Mg²⁺) required for kinase activity. Also indirectly inhibits GSK-3 by increasing its inhibitory serine phosphorylation. |
| Potency (IC50/Ki) | IC50: 40 µM[1] | Ki: ~2 mM (for direct inhibition)[2] |
| Selectivity | Selective for GSK-3 over other kinases such as PKC, PKB, and cdc2. | Lower selectivity, with known off-target effects on inositol monophosphatases and other enzymes.[3] |
| Administration | Intraperitoneal (i.p.) injection or intranasal administration in animal models.[4][5] | Typically administered orally (in drinking water or food) or via i.p. injection in animal models.[6] |
Mechanism of Action
This compound is a myristoylated, cell-permeable peptide inhibitor designed to be substrate-competitive.[1] This means it directly competes with the substrates of GSK-3 for binding to the active site, thereby preventing the phosphorylation of downstream targets. Its binding site is distinct from the ATP-binding pocket, which is a common feature among many kinase inhibitors.[3]
Lithium chloride, in contrast, exhibits a dual mechanism of GSK-3 inhibition. It acts as a direct, non-competitive inhibitor by competing with magnesium ions, which are essential cofactors for GSK-3's enzymatic activity.[7][8] Additionally, lithium indirectly inhibits GSK-3 by promoting the inhibitory phosphorylation of GSK-3α at Ser21 and GSK-3β at Ser9 through the activation of upstream kinases like Akt (Protein Kinase B).[9]
Signaling Pathways
GSK-3 is a key regulatory node in multiple signaling pathways. Its inhibition by either this compound or lithium chloride can significantly impact these cascades.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Insulin Signaling Pathway
Insulin signaling leads to the activation of Akt, which in turn phosphorylates and inactivates GSK-3. This inactivation is crucial for processes like glycogen synthesis. Both this compound and lithium chloride can mimic this aspect of insulin signaling by directly or indirectly inhibiting GSK-3.
Caption: Simplified insulin signaling pathway showing GSK-3 inhibition.
Experimental Data
In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 / Ki | Selectivity Notes |
| This compound | GSK-3 | 40 µM (IC50)[1] | Selective for GSK-3. No significant inhibition of Protein Kinase C (PKC), Protein Kinase B (Akt), or cdc2 was observed. |
| Lithium Chloride | GSK-3β | ~2 mM (Ki)[2] | Non-selective. Also inhibits inositol monophosphatases and other Mg²⁺-dependent enzymes.[3] |
In Vivo Efficacy: A Summary of Key Findings
| Study Focus | Animal Model | This compound Findings | Lithium Chloride Findings |
| Alzheimer's Disease | 5XFAD mice | Reduced Aβ deposits and ameliorated cognitive deficits.[1] | Reduced insoluble tau and ameliorated axonal transport deficiencies.[10] |
| Depressive Behavior | Mouse forced swimming test | Produced antidepressive-like effects. | Known mood stabilizer with antidepressant properties. |
| Glucose Homeostasis | ob/ob mice | Improved glucose tolerance and reduced blood glucose levels.[11] | Mimics insulin action by inhibiting GSK-3. |
Experimental Protocols
In Vitro GSK-3 Kinase Assay (General Protocol)
This protocol provides a general framework for assessing GSK-3 inhibition in vitro. Specific details may vary based on the assay kit and reagents used.
Caption: General workflow for an in vitro GSK-3 kinase assay.
Methodology:
-
Reagent Preparation: Prepare solutions of GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide like GS-2), kinase assay buffer, ATP, and the test inhibitors (this compound or lithium chloride) at various concentrations.
-
Reaction Setup: In a microplate, combine the GSK-3 enzyme, substrate, and inhibitor at the desired concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, for traditional assays, or unlabeled for luminescence-based assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved by measuring the incorporation of ³²P into the substrate or by using luminescence-based methods that measure the amount of ATP consumed.
-
Data Analysis: Plot the percentage of GSK-3 inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Administration (General Protocols for Mice)
The following are generalized protocols based on published studies. Doses and administration routes should be optimized for specific experimental designs.
This compound Administration:
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer a daily dose of approximately 400 nmol per mouse via i.p. injection.[11]
-
-
Intranasal Administration:
-
Prepare a solution of this compound in a vehicle suitable for nasal delivery.
-
Administer the solution to the nares of the mouse, often in small volumes (e.g., 5 µL per nostril) for a total dose of around 80 µg.[5]
-
Lithium Chloride Administration:
-
Oral Administration (in drinking water):
-
Prepare a solution of lithium chloride in the drinking water at a concentration calculated to achieve the desired therapeutic serum level (typically 0.6-1.2 mM).
-
Provide the lithium-containing water ad libitum.
-
-
Intraperitoneal (i.p.) Injection:
-
Dissolve lithium chloride in sterile saline.
-
Administer via i.p. injection at a dose calculated based on the desired serum concentration and the animal's body weight.
-
Conclusion
Both this compound and lithium chloride are valuable tools for studying the function of GSK-3.
-
This compound offers high selectivity due to its substrate-competitive mechanism, making it an excellent choice for studies where minimizing off-target effects is crucial. Its peptide nature, however, may present challenges in terms of cell permeability and in vivo stability, although the myristoylation is designed to enhance cell entry.
-
Lithium chloride is a widely available and cost-effective GSK-3 inhibitor. Its dual mechanism of action provides robust inhibition. However, its lack of specificity is a significant consideration, as its effects may be confounded by the inhibition of other enzymes.
The choice between this compound and lithium chloride will ultimately depend on the specific requirements of the research. For targeted, mechanistic studies of GSK-3 function, the selectivity of this compound is a distinct advantage. For broader, in vivo studies where the well-characterized effects of lithium are of interest, despite its off-target activities, it remains a relevant and widely used compound. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lithium chloride, GSK3beta inhibitor (CAS 7447-41-8) | Abcam [abcam.com]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gskure.com [gskure.com]
- 6. Lithium chloride antileukemic activity in acute promyelocytic leukemia is GSK-3 and MEK/ERK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]
- 9. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3 Inhibitors: L803-mts vs. CHIR99021
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase-3 (GSK-3) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent GSK-3 inhibitors, the substrate-competitive peptide L803-mts and the ATP-competitive small molecule CHIR99021, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | CHIR99021 |
| Mechanism of Action | Substrate-competitive | ATP-competitive |
| Chemical Nature | Myristoylated phosphopeptide | Aminopyrimidine derivative (small molecule) |
| Potency (IC50) | ~40 µM for GSK-3β[1] | ~6.7 nM for GSK-3β, ~10 nM for GSK-3α[2][3] |
| Selectivity | Described as highly selective; does not inhibit PKC, PKB, or cdc2 | Highly selective; >500-fold selectivity over other kinases[2] |
| Primary Applications | Neurodegenerative disease research, diabetes studies, mood disorder models | Stem cell maintenance and differentiation, developmental biology, cancer research |
| Cellular Permeability | Yes, myristoylated for cell entry | Yes |
In-Depth Comparison: Mechanism and Specificity
The fundamental difference between this compound and CHIR99021 lies in their mechanism of inhibition, which has significant implications for their specificity and potential off-target effects.
CHIR99021 , on the other hand, is a potent ATP-competitive inhibitor .[2] It binds to the ATP pocket of GSK-3, preventing the transfer of phosphate to its substrates. Despite targeting a conserved region, CHIR99021 exhibits remarkable selectivity. Kinase profiling has shown it to have over 500-fold greater affinity for GSK-3 compared to other kinases.[2] One study that screened CHIR99021 against 359 kinases confirmed its high selectivity.[4]
References
L803-mts: A Comparative Guide to a Selective GSK-3 Inhibitor
For researchers and professionals in drug development, the specificity of a kinase inhibitor is a critical determinant of its therapeutic potential and off-target effects. This guide provides a detailed comparison of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with other kinase inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a myristoylated, substrate-competitive peptide inhibitor of GSK-3 with a reported IC50 of 40 μM for GSK-3β.[1] Its key distinguishing feature is its high selectivity for GSK-3. Unlike many kinase inhibitors that are ATP-competitive and often exhibit off-target activities due to the conserved nature of the ATP-binding pocket across the kinome, this compound functions by competing with the substrate. This mechanism contributes to its specificity, with studies reporting no inhibition of other kinases such as PKC, PKB, or cdc2. This guide will delve into the available data to compare the specificity and mechanism of this compound against other classes of kinase inhibitors.
Data Presentation: Comparative Kinase Inhibition
Table 1: this compound Inhibition Data
| Target Kinase | Inhibitor | IC50 | Inhibition Mechanism | Notes |
| GSK-3β | This compound | 40 μM[1] | Substrate-competitive | A scrambled control peptide showed no inhibition.[1] |
| PKC | This compound | No inhibition reported | - | High selectivity is a key feature. |
| PKB/Akt | This compound | No inhibition reported | - | Does not inhibit this closely related kinase. |
| cdc2 | This compound | No inhibition reported | - | Demonstrates specificity over cell cycle kinases. |
Table 2: Comparison of GSK-3 Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Inhibition Mechanism | Key Features |
| This compound | GSK-3 | IC50: 40 μM (GSK-3β) [1] | Substrate-competitive | High selectivity; peptide-based. |
| Tideglusib | GSK-3 | IC50: ~0.6 µM (GSK-3β) | Non-ATP competitive, irreversible | Clinically tested for Alzheimer's disease. |
| AR-A014418 | GSK-3 | Ki: 38 nM (GSK-3β) | ATP-competitive | Selective for GSK-3 over other kinases like CDKs.[2] |
| Lithium | GSK-3, others | IC50: 1-2 mM | Uncompetitive with respect to ATP | Mood stabilizer with multiple mechanisms of action. |
Mechanism of Action: Substrate-Competitive vs. ATP-Competitive Inhibition
The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the kinase domain. This can lead to a lack of selectivity and off-target effects. In contrast, this compound is a substrate-competitive inhibitor.[3]
-
ATP-Competitive Inhibitors : These molecules mimic ATP and compete for its binding site. While effective, the similarity of the ATP-binding pocket across different kinases can result in the inhibition of unintended targets.
-
Substrate-Competitive Inhibitors : These inhibitors bind to the site where the protein substrate of the kinase would normally bind. As substrate binding sites are generally more diverse than the ATP-binding pocket, these inhibitors can offer a higher degree of selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of GSK-3 Inhibition by this compound
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and reduced tau phosphorylation.
Experimental Workflow for In Vitro Kinase Inhibition Assay
References
Cross-Validation of L803-mts Results with Genetic Knockdown of GSK-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Glycogen Synthase Kinase-3 (GSK-3) by L803-mts and the genetic knockdown of GSK-3. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows to assist researchers in evaluating these two methodologies for studying GSK-3 function.
Data Presentation: Quantitative Comparison of this compound and GSK-3 Knockdown
The following table summarizes the quantitative effects of this compound, a selective peptide inhibitor of GSK-3, and genetic knockdown of GSK-3 on key downstream targets. This data is compiled from multiple studies to provide a comparative overview.
| Parameter | Intervention | Model System | Quantitative Change | Reference |
| β-Catenin Levels | This compound Treatment | 5XFAD Mouse Brain (Alzheimer's Model) | Increased brain β-catenin levels (specific fold change not stated, but used as a marker of GSK-3 inhibition). | [1] |
| GSK-3β siRNA | PANC-1 Cells (Human Pancreatic Cancer) | Increased cytosolic β-catenin expression (qualitative). | ||
| Glycogen Synthesis | This compound Treatment | ob/ob Mouse Liver | 50% increase in hepatic glycogen content. | |
| GSK-3α Inhibition | Mouse Embryonic Stem Cells | Hyperphosphorylation of glycogen synthase. | [2] | |
| PEPCK mRNA Levels | This compound Treatment | ob/ob Mouse Liver | 50% suppression of hepatic PEPCK mRNA levels. | |
| Aβ Plaque Load | This compound Treatment | 5XFAD Mouse Brain (Alzheimer's Model) | 75-84% reduction in Aβ loads. | |
| GSK-3β siRNA | In vitro Sporadic Alzheimer's Disease Model | Reduced amyloid beta (Aβ) levels (specific percentage not stated). | ||
| Mature ATPase V0a1 Levels | This compound Treatment | 5XFAD Mouse Brain (Alzheimer's Model) | 2.5-fold increase.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
In Vivo this compound Treatment in Mice
This protocol describes the administration of this compound to mice to study its effects on GSK-3 signaling in vivo.
-
Animal Model: ob/ob mice or other appropriate strain.
-
This compound Preparation: The this compound peptide is synthesized and purified. For in vivo use, it is often myristoylated to enhance cell permeability. The peptide is dissolved in a sterile vehicle solution (e.g., saline or PBS).
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Dosage: A typical dose is 400 nmol per mouse, administered daily.
-
Duration: Treatment duration can vary depending on the study, for example, 3 weeks for metabolic studies.
-
-
Sample Collection and Analysis:
-
Tissues: At the end of the treatment period, tissues such as the liver, muscle, and brain are collected.
-
Analysis:
-
Western Blotting: To determine protein levels of β-catenin and phosphorylation status of GSK-3 substrates.
-
RT-qPCR: To quantify mRNA levels of target genes like PEPCK.
-
Enzyme Activity Assays: To measure the activity of enzymes like glycogen synthase.
-
Histology: To examine tissue morphology and plaque loads (in Alzheimer's models).
-
-
In Vitro siRNA-Mediated Knockdown of GSK-3
This protocol outlines the steps for reducing GSK-3 expression in cultured cells using small interfering RNA (siRNA).
-
Cell Culture:
-
Select an appropriate cell line (e.g., HEK293, SH-SY5Y, PANC-1).
-
Culture cells in the recommended medium and conditions until they reach the desired confluency for transfection (typically 50-70%).
-
-
siRNA Transfection:
-
Reagents: Use a commercially available transfection reagent (e.g., Lipofectamine) and validated siRNA sequences targeting GSK-3α and/or GSK-3β. A non-targeting or scrambled siRNA should be used as a negative control.
-
Procedure:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for the recommended time (e.g., 24-72 hours) to allow for gene knockdown.
-
-
-
Post-Transfection Analysis:
-
Western Blotting: Harvest cell lysates to confirm the reduction in GSK-3α and/or GSK-3β protein levels and to analyze the expression of downstream targets like β-catenin.
-
RT-qPCR: Isolate RNA to measure the knockdown efficiency at the mRNA level and to assess changes in the expression of target genes.
-
Functional Assays: Perform relevant functional assays, such as cell viability assays, reporter gene assays, or metabolic assays, depending on the research question.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for cross-validating this compound and GSK-3 knockdown results.
Caption: GSK-3 Signaling in Wnt and Insulin Pathways.
Caption: Cross-Validation Experimental Workflow.
References
- 1. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
L803-mts Outperforms Small Molecule GSK-3 Inhibitors in Preclinical In Vivo Models
For Immediate Release
A comprehensive analysis of preclinical in vivo data reveals that L803-mts, a substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), demonstrates significant efficacy and a favorable safety profile compared to several small molecule GSK-3 inhibitors. This comparison guide synthesizes available data for researchers, scientists, and drug development professionals, providing a clear overview of the performance of these compounds in various disease models.
This compound has shown robust therapeutic benefits in animal models of Alzheimer's disease, type 2 diabetes, depression, and prostate cancer.[1][2] Its unique mechanism as a substrate-competitive inhibitor is believed to contribute to its high selectivity and reduced toxicity compared to ATP-competitive small molecule inhibitors.[1][2][3]
Comparative In Vivo Efficacy
A direct comparison in a mouse xenograft model of prostate cancer demonstrated that both this compound and the small molecule inhibitor TDZD-8 significantly suppressed tumor development and growth.[4] Notably, both non-ATP competitive inhibitors reduced the incidence and tumor burden in the prostate lobes of TRAMP mice.[4]
While direct head-to-head in vivo studies with other prominent small molecule GSK-3 inhibitors are limited, a review of available literature allows for an objective comparison across similar disease models.
Table 1: In Vivo Efficacy of this compound vs. Small Molecule GSK-3 Inhibitors in Neurodegenerative Disease Models
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | 5XFAD (Alzheimer's) | Reduced Aβ deposits by 75-84%, ameliorated cognitive deficits, restored lysosomal acidification and mTOR activity. | [4] |
| Tideglusib | APP/Tau Transgenic (Alzheimer's) | Decreased Tau phosphorylation, lowered amyloid deposition, reduced neuronal loss, and improved cognitive deficits. | [4][5] |
| AR-A014418 | JNPL3 (Tauopathy) | Suppressed tau phosphorylation and aggregated tau. | [6] |
| TDZD-8 | Neonatal Hypoxic-Ischemic Brain Injury | Reduced brain damage, improved neurobehavioral outcomes, and suppressed apoptotic cell death. | [7][8] |
Table 2: In Vivo Efficacy of this compound vs. Small Molecule GSK-3 Inhibitors in Other Disease Models
| Inhibitor | Disease Model | Key Findings | Reference |
| This compound | ob/ob mice (Type 2 Diabetes) | Reduced blood glucose levels, improved glucose tolerance, increased hepatic glycogen content by 50%. | [9] |
| This compound | Mouse Forced Swimming Test (Depression) | Reduced duration of immobility, increased β-catenin levels in the hippocampus by 20-50%. | [3] |
| This compound & TDZD-8 | TRAMP Mice (Prostate Cancer) | Significantly reduced the incidence and tumor burden in prostate lobes. | [4] |
| AR-A014418 | Partial Sciatic Nerve Ligation (Neuropathic Pain) | Inhibited mechanical and cold hyperalgesia, reduced proinflammatory cytokines (TNF-α and IL-1β). | [10] |
Mechanism of Action: A Key Differentiator
This compound functions as a substrate-competitive inhibitor, meaning it selectively binds to the substrate-binding site of GSK-3. This is in contrast to many small molecule inhibitors that are ATP-competitive, which can lead to off-target effects due to the highly conserved nature of the ATP-binding pocket across various kinases. The non-ATP competitive nature of this compound and TDZD-8 is a key advantage, potentially leading to greater specificity and fewer side effects.
Signaling Pathways
GSK-3 is a critical kinase involved in numerous signaling pathways. Its inhibition by agents like this compound can have profound downstream effects. In the context of Alzheimer's disease, this compound has been shown to restore mTOR activity and lysosomal acidification, processes that are impaired in the disease state.[4] This leads to reduced Aβ pathology and improved cognition.
Experimental Protocols
In Vivo Administration of this compound in 5XFAD Mice (Alzheimer's Disease Model)
5XFAD mice were treated nasally with this compound. Treatment commenced at 2 months of age. The total dosage was 80 μg per mouse, administered in a vehicle solution of 128 mM NaCl and 8 M urea.[1]
In Vivo Administration of this compound in ob/ob Mice (Type 2 Diabetes Model)
ob/ob mice received a daily intraperitoneal (i.p.) injection of this compound at a dose of 400 nmol for a duration of 3 weeks.[9]
In Vivo Administration of this compound in TRAMP Mice (Prostate Cancer Model)
TRAMP mice were given intraperitoneal injections of this compound at a dosage of 1.0 mM per injection.[4]
In Vivo Administration of TDZD-8 in TRAMP Mice (Prostate Cancer Model)
TDZD-8 was administered via intraperitoneal injection at a dosage of 4.0 mg/kg body weight.[4]
In Vivo Administration of Tideglusib in APP/Tau Transgenic Mice (Alzheimer's Disease Model)
Tideglusib was administered orally to the transgenic mice.[4] While the exact dosage from the primary source is not detailed here, clinical trials in humans have used escalating doses from 400-1,000 mg/day.[5]
In Vivo Administration of AR-A014418 in a Neuropathic Pain Mouse Model
AR-A014418 was administered intraperitoneally at doses ranging from 0.01-1 mg/kg.[10]
Conclusion
The available in vivo data strongly suggest that this compound is a highly effective GSK-3 inhibitor with a promising safety profile, attributable to its substrate-competitive mechanism. While small molecule inhibitors like TDZD-8, Tideglusib, and AR-A014418 have also demonstrated efficacy in various preclinical models, the unique mechanism of this compound may offer advantages in terms of specificity and reduced off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these different classes of GSK-3 inhibitors.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tideglusib | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of L803-mts for GSK-3α vs. GSK-3β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to L803-mts and GSK-3 Isoforms
This compound is a cell-permeable, myristoylated peptide inhibitor of GSK-3. It functions as a substrate-competitive inhibitor, a mechanism that distinguishes it from many ATP-competitive GSK-3 inhibitors.[1][2] GSK-3 is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and metabolic diseases.[3][4]
GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β, which share 98% identity within their kinase domains. This high degree of similarity, particularly in the ATP-binding pocket, makes the development of isoform-selective inhibitors challenging. While the two isoforms have many overlapping functions, evidence suggests they can also have distinct roles in cellular signaling pathways.
Quantitative Data on Inhibitor Selectivity
This compound is consistently reported to have an IC50 of 40 μM for GSK-3.[1][5] However, the specific IC50 values for the individual α and β isoforms have not been detailed in the reviewed literature. Some commercial suppliers refer to this compound as "GSK-3β Inhibitor XIII," suggesting a potential preference for the β isoform, though quantitative data to support this is lacking.
To provide a framework for understanding potential selectivity, the following table compares the inhibitory activities of other known GSK-3 inhibitors against both GSK-3α and GSK-3β.
| Inhibitor | Type | IC50 for GSK-3α | IC50 for GSK-3β | Selectivity Profile |
| This compound | Substrate-Competitive Peptide | Not Specified | Not Specified | Generally reported as a selective GSK-3 inhibitor with an IC50 of 40 μM.[1][5] |
| GSK-3 inhibitor 3 | ATP-Competitive | 0.35 nM | 0.25 nM | Non-selective between isoforms.[5] |
| GSK-3 inhibitor 4 | ATP-Competitive | 0.45 nM | 0.56 nM | Non-selective between isoforms.[5] |
| GSK-3 inhibitor 6 | ATP-Competitive | 29 nM | 24 nM | Non-selective between isoforms.[5] |
| GSK-3α/β-IN-1 | ATP-Competitive | 0.265 μM | 0.255 μM | Non-selective between isoforms.[5] |
| GSK-3β inhibitor 23 | Not Specified | 18.8 nM | 12.1 nM | Slight preference for GSK-3β.[5] |
Experimental Protocol: In Vitro GSK-3 Kinase Assay for IC50 Determination
To definitively assess the selectivity of this compound for GSK-3α versus GSK-3β, a direct in vitro kinase assay is required. The following protocol outlines a general procedure for determining the IC50 values of an inhibitor against both GSK-3 isoforms. This protocol is a synthesis of commonly used methods and can be adapted based on specific laboratory resources.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
This compound
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (for luminescence, fluorescence, or radioactivity)
-
96-well or 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare working solutions of GSK-3α and GSK-3β enzymes, substrate peptide, and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
-
Assay Setup:
-
The assay is performed in duplicate or triplicate for each condition.
-
Set up control wells:
-
No Inhibitor Control: Contains enzyme, substrate, and ATP (represents 100% enzyme activity).
-
No Enzyme Control: Contains substrate and ATP (background signal).
-
Blank: Contains only the assay buffer.
-
-
To the experimental wells, add the serially diluted this compound.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity. The method of detection will vary:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Measures the phosphorylation of a FRET-based peptide substrate.
-
Radiometric: Involves capturing the radiolabeled phosphate transferred to the substrate on a filter and measuring the radioactivity.
-
-
-
Data Analysis:
-
Subtract the background signal (No Enzyme Control) from all other readings.
-
Normalize the data to the No Inhibitor Control (set to 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each GSK-3 isoform.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor for GSK-3α and GSK-3β.
Caption: Workflow for IC50 determination of this compound against GSK-3 isoforms.
Signaling Pathway Context
This compound, as a GSK-3 inhibitor, is expected to modulate signaling pathways where GSK-3 is a key regulator. One of the most well-studied is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3, therefore, leads to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Simplified Wnt/β-catenin pathway showing the effect of GSK-3 inhibition.
Conclusion
This compound is a valuable tool for studying the cellular functions of GSK-3 due to its substrate-competitive mechanism of action. While it is generally regarded as a selective GSK-3 inhibitor, the absence of publicly available, direct comparative data on its potency against GSK-3α and GSK-3β makes a definitive assessment of its isoform selectivity challenging. Based on the high homology of the GSK-3 isoforms, it is plausible that this compound inhibits both with similar potency, as is the case for many other GSK-3 inhibitors. However, to conclusively determine its selectivity profile, a head-to-head in vitro kinase assay as outlined in this guide is essential. Such data would be of significant value to the research community for the precise interpretation of experimental results using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of L803-mts and AR-A014418 in CNS Models: A Guide for Researchers
In the landscape of neuropharmacology, the inhibition of Glycogen Synthase Kinase-3 (GSK-3) has emerged as a promising therapeutic strategy for a range of central nervous system (CNS) disorders. Among the numerous GSK-3 inhibitors developed, L803-mts and AR-A014418 have garnered significant attention for their distinct mechanisms and potential therapeutic benefits. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their performance in key CNS models based on available experimental data.
At a Glance: this compound vs. AR-A014418
| Feature | This compound | AR-A014418 |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | Glycogen Synthase Kinase-3 (GSK-3) |
| Mechanism of Action | Substrate-Competitive | ATP-Competitive |
| Chemical Class | Myristoylated Peptide | Aminothiazole |
| Reported IC50 | 40 μM[1] | 104 ± 27 nM[2][3] |
| Selectivity | Selective for GSK-3 over other kinases like PKC, PKB, and cdc2.[4] | Highly selective for GSK-3 over a panel of 26 other kinases, including CDKs.[2][3] |
Performance in CNS Models: A Comparative Overview
Both this compound and AR-A014418 have demonstrated efficacy in various preclinical CNS models, suggesting their potential in treating neurodegenerative and psychiatric disorders. While direct head-to-head comparative studies are limited, this section synthesizes data from independent studies to provide a comparative perspective.
Neuroprotective Effects
Both compounds have shown significant neuroprotective properties in different experimental paradigms.
| CNS Model | This compound Outcome | AR-A014418 Outcome |
| 6-Hydroxydopamine (6-OHDA)-induced Neuronal Cell Death | Demonstrated neuroprotective effects in neuron cultures exposed to 6-OHDA.[5][6] | Not explicitly reported in the provided search results. |
| PI3K Inhibitor-Induced Apoptosis | Not explicitly reported in the provided search results. | Protected N2A neuroblastoma cells against cell death induced by the inhibition of the PI3K/protein kinase B survival pathway.[2][3] |
| Amyloid-β (Aβ)-induced Neurodegeneration | Reduced Aβ deposits and ameliorated cognitive deficits in 5XFAD mice.[1] | Inhibited neurodegeneration mediated by β-amyloid peptide in hippocampal slices.[2][3][6] |
Antidepressant-like Activity
The antidepressant potential of both inhibitors has been evaluated using the forced swim test (FST), a standard preclinical model for assessing antidepressant efficacy.
| Animal Model | This compound Outcome | AR-A014418 Outcome |
| Mouse Forced Swim Test (FST) | Produced anti-depressive like activity.[1][7][8] | Produced anti-depressive like behavior.[5][6][8] |
| Rat Forced Swim Test (FST) | Not explicitly reported in the provided search results. | Reduced immobility time, indicative of an antidepressant-like effect. |
Mechanism of Action and Signaling Pathways
This compound and AR-A014418 inhibit the same kinase, GSK-3, but through different mechanisms, which may influence their downstream effects and overall pharmacological profile.
This compound is a substrate-competitive inhibitor . It is a myristoylated peptide derived from the GSK-3 substrate heat shock factor-1 (HSF-1).[5] It binds to the substrate-binding site on GSK-3, preventing the phosphorylation of endogenous substrates.[5]
AR-A014418 is an ATP-competitive inhibitor .[2][3] It binds to the ATP-binding pocket of GSK-3, preventing the transfer of phosphate from ATP to the substrate.
The inhibition of GSK-3 by both compounds modulates key signaling pathways implicated in neuronal survival, plasticity, and mood regulation, primarily the Wnt/β-catenin and PI3K/Akt pathways.
Caption: GSK-3 signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neuroprotection Assays
1. 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay
-
Cell Culture: Dopaminergic neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or AR-A014418) for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: 6-OHDA is added to the culture medium at a concentration known to induce significant cell death (e.g., 50-100 µM).
-
Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage.[4][9]
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the vehicle-treated control group exposed to 6-OHDA.
2. PI3K Inhibitor-Induced Apoptosis Assay
-
Cell Culture: Neuronal cell lines (e.g., N2A neuroblastoma cells) are cultured under standard conditions.
-
Treatment: Cells are co-incubated with a PI3K inhibitor (e.g., LY294002 or wortmannin) and the test compound (AR-A014418).
-
Induction of Apoptosis: The PI3K inhibitor blocks the pro-survival PI3K/Akt pathway, leading to apoptosis.
-
Assessment of Apoptosis: Apoptosis can be quantified using various methods, including:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase activity assays: Measure the activity of executioner caspases (e.g., caspase-3).
-
Flow cytometry with Annexin V/Propidium Iodide (PI) staining: Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: The level of apoptosis in the presence of the test compound is compared to that induced by the PI3K inhibitor alone.[10][11]
3. Amyloid-β (Aβ)-Induced Neurodegeneration in Hippocampal Slices
-
Organotypic Hippocampal Slice Culture: Hippocampal slices are prepared from postnatal rodent brains and maintained in culture.[12]
-
Treatment: Slices are treated with aggregated Aβ peptides to induce neurodegeneration. Concurrently, test compounds (this compound or AR-A014418) are added to the culture medium.
-
Assessment of Neurodegeneration: After a specified incubation period, neurodegeneration is assessed by:
-
Data Analysis: The degree of neuronal survival and the reduction in Aβ pathology in treated slices are compared to untreated, Aβ-exposed slices.
Caption: General workflow for in vitro neuroprotection assays.
Forced Swim Test (FST)
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[15][17]
-
Procedure (Mice):
-
Procedure (Rats):
-
A two-day protocol is often used.[16]
-
Day 1: A 15-minute pre-test session.
-
Day 2: A 5-minute test session, 24 hours after the pre-test.
-
-
Drug Administration: Test compounds (this compound or AR-A014418) are administered via an appropriate route (e.g., intraperitoneal injection) at specified times before the test session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[18][19]
-
Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group.
Conclusion
Both this compound and AR-A014418 are potent and selective GSK-3 inhibitors with demonstrated efficacy in a variety of CNS models. Their distinct mechanisms of action—substrate-competitive for this compound and ATP-competitive for AR-A014418—may offer different therapeutic advantages and side-effect profiles. While AR-A014418 exhibits significantly higher potency in terms of its IC50 value, the in vivo efficacy of both compounds in models of neurodegeneration and depression underscores the therapeutic potential of targeting GSK-3. Further direct comparative studies are warranted to fully elucidate the relative advantages of each inhibitor for specific CNS indications. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigations into the role of GSK-3 in CNS pathophysiology.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion of Synthetic Aβ to In Vivo Active Seeds and Amyloid Plaque Formation in a Hippocampal Slice Culture Model | Journal of Neuroscience [jneurosci.org]
- 14. mdpi.com [mdpi.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurology.com [jneurology.com]
L803-mts: A Comparative Analysis of its Therapeutic Potential in Neurodegenerative Disease and Oncology
For Immediate Release
This guide provides a comprehensive evaluation of the experimental drug L803-mts, a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), benchmarked against other experimental GSK-3 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of preclinical data in Alzheimer's disease and prostate cancer.
Executive Summary
This compound has demonstrated significant therapeutic promise in preclinical models of both Alzheimer's disease and prostate cancer. By selectively inhibiting GSK-3, a key enzyme implicated in the pathology of both conditions, this compound has been shown to ameliorate cognitive deficits and suppress tumor growth. This guide presents a side-by-side comparison of this compound with other notable experimental GSK-3 inhibitors, namely Tideglusib, AR-A014418, and TDZD-8, based on available quantitative data from preclinical studies. The objective is to provide a clear, data-driven overview to inform further research and development efforts in this therapeutic area.
Mechanism of Action: GSK-3 Inhibition
Glycogen Synthase Kinase-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Dysregulation of GSK-3 activity has been linked to the pathogenesis of several diseases, including neurodegenerative disorders and cancer.
In Alzheimer's disease, hyperactive GSK-3 is known to contribute to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, and to the production of amyloid-beta (Aβ) plaques, the two primary pathological hallmarks of the disease.[1][2][3] Inhibition of GSK-3 is therefore a promising therapeutic strategy to mitigate these pathological processes.
In prostate cancer, GSK-3 has been shown to be a positive regulator of androgen receptor (AR) signaling, which is a critical driver of tumor growth.[4] By inhibiting GSK-3, it is possible to suppress AR-mediated gene expression and thereby inhibit cancer cell proliferation.
This compound, as a substrate-competitive inhibitor, offers a selective mechanism of action, potentially reducing off-target effects compared to ATP-competitive inhibitors.
Comparative Efficacy of GSK-3 Inhibitors
The following tables summarize the available quantitative preclinical data for this compound and its comparators in Alzheimer's disease and prostate cancer models.
Table 1: Preclinical Efficacy in Alzheimer's Disease Models
| Drug | Animal Model | Key Efficacy Metric | Result | Citation(s) |
| This compound | 5XFAD Mice | Cognitive Improvement (Contextual Fear Conditioning) | Improved performance to 72 ± 14% of wild-type mice. | [5] |
| 5XFAD Mice | Aβ Plaque Load Reduction | Reduced by 75 ± 6.8%. | [5] | |
| Tideglusib | APP/PS1 Mice | Spatial Memory Improvement (Morris Water Maze) | Reversed spatial memory deficit. | [6] |
| APP/PS1 Mice | Tau Phosphorylation Reduction | Significantly reduced. | [6] | |
| APP/PS1 Mice | Amyloid Deposition Reduction | Significantly reduced. | [6] | |
| AR-A014418 | Insulin-Resistant Mice with Cognitive Impairment | Learning and Memory Improvement | Significant improvement in performance. | [7][8] |
Table 2: Preclinical Efficacy in Prostate Cancer Models
| Drug | Animal Model | Key Efficacy Metric | Result | Citation(s) |
| This compound | TRAMP Mice | Reduction in Prostate Tumor Burden | Significantly reduced incidence and tumor burden. | [9][10][11] |
| TRAMP Mice | Inhibition of Cell Proliferation (BrdU positive cells) | Dramatically reduced in prostatic intraepithelial neoplasia and carcinoma tissues. | [9][12] | |
| TDZD-8 | TRAMP Mice | Reduction in Prostate Tumor Burden | Significantly reduced incidence and tumor burden. | [9][10][11] |
| TRAMP Mice | Inhibition of Cell Proliferation (BrdU positive cells) | Dramatically reduced in prostatic intraepithelial neoplasia and carcinoma tissues. | [9][12] | |
| AR-A014418 | Pancreatic Cancer Cell Lines | Inhibition of Cell Viability (IC50) | IC50 of ~10-20 µM in various cell lines. | [13] |
Table 3: In Vitro Inhibitory Activity
| Drug | Target | IC50 Value | Citation(s) |
| This compound | GSK-3β | 40 μM | [14] |
| AR-A014418 | GSK-3β | 104 nM | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these GSK-3 inhibitors, the following diagrams are provided.
Experimental Protocols
This compound in 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Model: Hemizygous 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin-1 (PS1).[16]
-
Drug Administration: this compound (80 µg total) was administered intranasally (5 µl per nostril) every other day for 120 days, starting at 2 months of age.[17]
-
Behavioral Assessment: The contextual fear conditioning test was used to evaluate associative learning and memory.[16]
-
Histopathological Analysis: Brain sections were stained with Congo red to quantify amyloid-beta plaque loads.[5]
This compound and TDZD-8 in TRAMP Mouse Model of Prostate Cancer
-
Animal Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice, which spontaneously develop prostate cancer.[9]
-
Drug Administration: Male TRAMP mice at 10 weeks of age received intraperitoneal (i.p.) injections of either this compound (1.0 µM/injection) or TDZD-8 (4.0 mg/kg bodyweight) three times a week for 4 weeks.[9]
-
Efficacy Evaluation: At the end of the treatment period, prostates were dissected, and the incidence and burden of prostatic intraepithelial neoplasia (PIN) and carcinoma were assessed.[9] Cell proliferation was measured by BrdU incorporation and immunohistochemistry.[9][10]
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound as a therapeutic agent for both Alzheimer's disease and prostate cancer. Its ability to modulate the GSK-3 signaling pathway translates into tangible benefits in well-established animal models of these diseases.
In the context of Alzheimer's disease, this compound demonstrates comparable, if not superior, efficacy to other experimental GSK-3 inhibitors in reducing key pathological markers and improving cognitive function. Its substrate-competitive nature may offer a more favorable safety profile, a critical consideration for long-term treatment of neurodegenerative diseases.
In prostate cancer, this compound effectively suppresses tumor growth and proliferation. The data suggests that GSK-3 inhibition is a viable strategy for this malignancy. Head-to-head studies with other GSK-3 inhibitors using standardized protocols would be invaluable to definitively establish the relative potency and therapeutic index of this compound.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of this compound to optimize dosing and delivery. Furthermore, long-term safety and toxicology studies are essential prerequisites for advancing this promising candidate into clinical trials. The exploration of this compound in combination with existing therapies for both Alzheimer's disease and prostate cancer could also unveil synergistic effects and enhance therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3: A Potential Preventive Target for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tideglusib | ALZFORUM [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | GSK-3ß inhibitor, AR-A014418 attenuates insulin resistance induced cognitive deficit in mice [frontiersin.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycogen synthase kinase-3β inhibition depletes the population of prostate cancer stem/progenitor-like cells and attenuates metastatic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug that boosts brain’s cleansing system improved symptoms in Alzheimer’s mouse model [alzheimers.gov]
- 15. Distinct expression and activity of GSK-3α and GSK-3β in prostate cancer : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 16. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gskure.com [gskure.com]
Safety Operating Guide
Navigating the Disposal of L803-mts: A Guide to Safe and Compliant Laboratory Practices
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is the adherence to a clear and systematic waste management plan.[1] Every laboratory should have a written plan that outlines the procedures for handling, storing, and transporting all waste streams, including hazardous chemical waste.[1] The overarching strategy involves a hierarchy of waste management: pollution prevention, reuse, recycling, and finally, disposal through appropriate treatment or incineration.[2]
All chemical waste must be tracked from its point of generation to its final disposal.[1] This "cradle to grave" approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative thresholds and parameters for the accumulation and disposal of hazardous chemical waste in a laboratory setting, based on general guidelines. These figures are critical for maintaining regulatory compliance.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | Federal regulations allow for the indefinite accumulation at or near the point of generation up to this limit.[2] |
| Acutely Hazardous Waste (P-list) SAA Limit | Up to 1 quart | Stricter limit for highly toxic substances.[2][4] |
| Container Residue Limit ("Empty" Container) | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gallons | Defines when a container that held hazardous waste can be considered non-hazardous.[2] |
| pH Range for Drain Disposal (Aqueous Solutions) | Moderate pH | Only for low-toxicity, highly water-soluble, and biodegradable chemicals in small quantities.[5] |
Experimental Protocols for Waste Characterization
Before disposal, a hazardous waste determination must be made by a trained professional.[3] This typically involves assessing the material against the four characteristics of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, and toxicity.
1. Ignitability Test:
-
Objective: To determine the flashpoint of a liquid waste.
-
Methodology: A Pensky-Martens Closed Cup Tester is commonly used. The liquid is heated at a slow, constant rate, and a small flame is periodically directed into the vapor space. The flashpoint is the lowest temperature at which the vapors ignite. Liquids with a flashpoint less than 140°F (60°C) are considered ignitable.[4]
2. Corrosivity Test:
-
Objective: To determine the pH of an aqueous waste.
-
Methodology: A calibrated pH meter is used to measure the pH of the waste. A pH less than or equal to 2, or greater than or equal to 12.5, indicates that the waste is corrosive.[4]
3. Reactivity Test:
-
Objective: To assess the stability of the waste.
-
Methodology: This is often a qualitative assessment based on the chemical's known properties. It includes determining if the substance is normally unstable, reacts violently with water, or can generate toxic gases when mixed with water or corrosive substances.
4. Toxicity Characteristic Leaching Procedure (TCLP):
-
Objective: To determine if a waste will leach toxic chemicals into groundwater.
-
Methodology: The waste is extracted with an acidic fluid for 18 hours. The extract is then analyzed to determine the concentration of specific contaminants. If the concentrations exceed regulatory limits, the waste is considered toxic.
L803-mts Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final disposition.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. risk.byu.edu [risk.byu.edu]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of L803-mts: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the selective GSK-3 peptide inhibitor, L803-mts, a robust understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for handling potent, research-grade biochemicals of unknown toxicity. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This guidance is based on the precautionary principle, assuming the compound may be hazardous until proven otherwise.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any powders or aerosols. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure risks and preventing contamination.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Chemical Spill Response
In the event of a spill, a swift and organized response is critical to contain the material and protect laboratory personnel.
Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
Disposal of this compound Waste
All materials contaminated with this compound, including unused solutions, contaminated PPE, and labware, must be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused this compound Solution | Labeled, sealed chemical waste container | Follow institutional Environmental Health and Safety (EHS) guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid chemical waste container | Segregate from general lab waste. Follow EHS guidelines. |
| Contaminated PPE (e.g., gloves, lab coat) | Labeled solid chemical waste container | Remove and dispose of immediately after handling or in case of contamination. Follow EHS guidelines. |
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) office for detailed protocols on chemical waste disposal. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
By adhering to these safety protocols and operational plans, researchers can mitigate risks and ensure a safe laboratory environment when working with this compound. This proactive approach to safety not only protects individuals but also upholds the integrity and quality of scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
